Fradafiban
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZACQMAVUIGPY-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)N[C@@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163979 | |
| Record name | Fradafiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148396-36-5 | |
| Record name | Fradafiban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148396-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fradafiban [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148396365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fradafiban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06472 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fradafiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FRADAFIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0H2B8YKN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fradafiban's Mechanism of Action on Platelet GPIIb/IIIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fradafiban is a nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapies. By competitively inhibiting the binding of fibrinogen and other ligands to GPIIb/IIIa, this compound effectively blocks platelet aggregation and thrombus formation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, in vitro and ex vivo effects on platelet function, and the experimental methodologies used to elucidate its pharmacological profile.
Core Mechanism of Action: GPIIb/IIIa Antagonism
The primary mechanism of action of this compound is its direct and reversible antagonism of the platelet GPIIb/IIIa receptor. In its active conformation, the GPIIb/IIIa receptor binds to fibrinogen, which then acts as a bridge between adjacent platelets, leading to aggregation. This compound, as a nonpeptide mimetic of the Arg-Gly-Asp (RGD) sequence found in fibrinogen and other ligands, binds to the receptor, thereby preventing this interaction and inhibiting platelet aggregation induced by various agonists.
Signaling Pathways
The activation of the GPIIb/IIIa receptor is a complex process involving both "inside-out" and "outside-in" signaling.
-
Inside-out Signaling: Platelet agonists such as adenosine diphosphate (ADP), collagen, and thrombin bind to their respective receptors on the platelet surface, initiating intracellular signaling cascades. This leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands like fibrinogen.
-
Outside-in Signaling: The binding of fibrinogen to the activated GPIIb/IIIa receptor triggers further intracellular signaling events. This "outside-in" signaling reinforces platelet activation, leading to granule release, platelet spreading, and clot retraction.
This compound's blockade of the GPIIb/IIIa receptor disrupts this entire process by preventing the initial ligand binding, thereby inhibiting both inside-out and outside-in signaling pathways that are dependent on receptor occupancy.
Fradafiban: A Technical Overview of its Binding Affinity and Kinetics to the Platelet Glycoprotein IIb/IIIa Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fradafiban is a nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. As a mimetic of the arginine-glycine-aspartic acid (RGD) sequence, this compound effectively blocks the binding of endogenous ligands like fibrinogen to the GP IIb/IIIa receptor, thereby inhibiting thrombus formation. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Quantitative Binding Data
This compound exhibits a high affinity for the human platelet GP IIb/IIIa complex. The following table summarizes the key binding affinity parameter that has been reported in the literature.
| Parameter | Value | Target | Source |
| Dissociation Constant (Kd) | 148 nM | Human Platelet GP IIb/IIIa Complex | [1] |
Mechanism of Action: Inhibition of Platelet Aggregation
This compound functions by competitively inhibiting the binding of fibrinogen to the GP IIb/IIIa receptor on activated platelets. This receptor, upon platelet activation, undergoes a conformational change that exposes its binding site for fibrinogen. By occupying this site, this compound prevents the cross-linking of platelets by fibrinogen, which is the crucial step in the formation of a platelet plug.[2][3] Some studies suggest that as an RGD analogue, this compound may also induce some degree of fibrinogen binding, a property observed with some GP IIb/IIIa inhibitors.
Signaling Pathway of GP IIb/IIIa Inhibition by this compound```dot
Caption: Generalized workflow for determining binding affinity.
Determination of Binding Kinetics (k_on_ and k_off_) via Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.
1. Chip Preparation:
-
The purified GP IIb/IIIa receptor is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
2. Association Phase:
-
A solution containing a known concentration of this compound is flowed over the sensor chip surface.
-
The binding of this compound to the immobilized GP IIb/IIIa receptor is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
The rate of this increase is used to determine the association rate constant (k_on_).
3. Dissociation Phase:
-
The this compound solution is replaced with a continuous flow of buffer.
-
The dissociation of this compound from the GP IIb/IIIa receptor is monitored as a decrease in the SPR signal over time.
-
The rate of this decrease is used to determine the dissociation rate constant (k_off_).
4. Data Analysis:
-
The association and dissociation curves are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) using the SPR instrument's software.
-
This analysis yields the values for k_on_ (in M-1s-1) and k_off_ (in s-1).
-
The equilibrium dissociation constant (Kd) can then be calculated as the ratio of k_off_ / k_on_.
Conclusion
This compound is a potent antagonist of the GP IIb/IIIa receptor with a high binding affinity, as evidenced by its nanomolar dissociation constant. Its mechanism of action is centered on the competitive inhibition of fibrinogen binding, thereby preventing platelet aggregation. While specific kinetic parameters (k_on_ and k_off_) are not widely published, standard methodologies such as radioligand binding assays and surface plasmon resonance provide robust frameworks for the detailed characterization of its interaction with the GP IIb/IIIa receptor. Further studies detailing these kinetic aspects would provide a more complete understanding of this compound's pharmacodynamic profile.
References
Fradafiban: A Nonpeptide RGD Mimetic Targeting Platelet Aggregation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fradafiban is a potent, nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. By mimicking the Arg-Gly-Asp (RGD) sequence of natural ligands like fibrinogen, this compound effectively blocks their binding to GPIIb/IIIa, thereby inhibiting thrombus formation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. The information presented is intended to support further research and development of GPIIb/IIIa antagonists for the treatment and prevention of thrombotic diseases.
Introduction
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to pathological thrombosis, underlying cardiovascular events such as myocardial infarction and stroke. The GPIIb/IIIa receptor, an integrin expressed on the surface of platelets, plays a central role in mediating platelet-platelet interactions. Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor, which bridge adjacent platelets to form a thrombus.
This compound (also known as BIBU 52) is a synthetic, nonpeptide small molecule designed to competitively inhibit the GPIIb/IIIa receptor. Its structure mimics the RGD motif present in fibrinogen, allowing it to bind to the receptor with high affinity and prevent the binding of endogenous ligands. This guide delves into the technical details of this compound's pharmacology and provides a foundation for its scientific evaluation.
Mechanism of Action
This compound acts as a direct and reversible antagonist of the GPIIb/IIIa receptor. The proposed mechanism of action involves the following key steps:
-
RGD Mimicry : The chemical structure of this compound incorporates functionalities that mimic the positively charged guanidinium group of arginine and the negatively charged carboxylate group of aspartate in the RGD sequence.
-
Competitive Binding : this compound binds to the RGD-binding site on the GPIIb/IIIa receptor.
-
Inhibition of Ligand Binding : By occupying the binding site, this compound sterically hinders the interaction of fibrinogen and other ligands with the GPIIb/IIIa receptor.
-
Prevention of Platelet Aggregation : The inability of fibrinogen to cross-link platelets prevents the formation and propagation of a platelet thrombus.
The following diagram illustrates the signaling pathway of platelet activation and the point of intervention for this compound.
In-Depth Technical Guide to the Pharmacological Profile of Lefradafiban Prodrug
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lefradafiban is an orally administered prodrug of this compound, a potent and selective nonpeptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor. Developed for the treatment of unstable angina, lethis compound's clinical development was ultimately discontinued due to a lack of sufficient efficacy. This guide provides a comprehensive technical overview of the pharmacological profile of lethis compound and its active metabolite, this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used in its evaluation.
Mechanism of Action
Lethis compound itself is inactive and requires in vivo biotransformation to its active form, this compound.[1] this compound acts as a competitive inhibitor of the GP IIb/IIIa receptor (also known as integrin αIIbβ3), preventing the binding of fibrinogen and other ligands. This blockade of the GP IIb/IIIa receptor inhibits the final common pathway of platelet aggregation, regardless of the initial stimulus.[1]
Signaling Pathway
The activation of platelets by agonists such as adenosine diphosphate (ADP), collagen, or thrombin triggers a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. This compound, by binding to the GP IIb/IIIa receptor, sterically hinders the binding of fibrinogen, thus preventing platelet aggregation and thrombus formation.
Pharmacological Data
Pharmacokinetics
Lethis compound is designed for oral administration, after which it is absorbed and rapidly converted to this compound. The pharmacokinetic properties of both compounds are summarized below.
| Parameter | Lethis compound | This compound (from Lethis compound) | Source |
| Absorption | Orally bioavailable | - | [1] |
| Metabolism | Converted to this compound by esterases | - | [1] |
| Cmax | Not reported | Dose-dependent | [2] |
| Tmax | Not reported | ~2 hours post-dose for peak platelet inhibition | |
| Half-life | Not reported | Not reported | |
| Clearance | Not reported | Not reported | |
| Bioavailability | ~25% (based on this compound levels) | - |
Pharmacodynamics
The pharmacodynamic effects of lethis compound are mediated by this compound's inhibition of the GP IIb/IIIa receptor. This leads to a dose-dependent inhibition of platelet aggregation and fibrinogen receptor occupancy.
| Parameter | Value | Conditions | Source |
| IC50 (Platelet Aggregation) | Not explicitly reported for this compound | ADP-induced | |
| Emax (Platelet Aggregation) | >90% inhibition | 50 mg Lethis compound, 2h post-dose | |
| Fibrinogen Receptor Occupancy (FRO) | 71% | 30 mg Lethis compound TID | |
| 85% | 45 mg Lethis compound TID | ||
| 88% | 60 mg Lethis compound TID |
Experimental Protocols
Ex Vivo Platelet Aggregation Assay
This assay measures the ability of platelets in a sample to aggregate in response to an agonist.
Workflow:
Methodology:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.
-
Incubation: PRP is incubated with either a vehicle control or varying concentrations of this compound.
-
Agonist-Induced Aggregation: A platelet agonist, such as ADP (at a final concentration of 20 µM), is added to the PRP to induce aggregation.
-
Measurement: Platelet aggregation is measured using a light transmission aggregometer, which records the increase in light transmission as platelets aggregate.
-
Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of this compound to that of the vehicle control.
Fibrinogen Receptor Occupancy (FRO) Assay
This assay quantifies the percentage of GP IIb/IIIa receptors that are bound by this compound.
Workflow:
Methodology:
-
Blood Collection: Whole blood is collected in the presence of an anticoagulant.
-
Incubation: The blood sample is incubated with a saturating concentration of a fluorescently labeled ligand that competes with this compound for binding to the GP IIb/IIIa receptor (e.g., FITC-labeled fibrinogen or a specific monoclonal antibody).
-
Staining: Platelets are identified by staining with a fluorescently labeled antibody against a platelet-specific surface marker (e.g., CD41 or CD61).
-
Flow Cytometry: The fluorescence intensity of the labeled ligand on the platelet surface is measured using a flow cytometer.
-
Data Analysis: The percentage of FRO is calculated by comparing the fluorescence intensity of the sample to that of a baseline (pre-dose) sample and a sample with maximal blockade (ex vivo saturation with a high concentration of this compound).
Determination of this compound Plasma Concentration
The concentration of this compound in plasma samples is typically determined using a validated bioanalytical method.
Methodology:
-
Sample Preparation: Plasma samples are subjected to protein precipitation to remove larger molecules. This is commonly achieved by adding a solvent like acetonitrile, followed by centrifugation.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The components of the sample are separated on a chromatographic column.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). This compound is ionized, and specific parent and daughter ions are monitored for quantification, providing high selectivity and sensitivity.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.
Clinical Development and Discontinuation
Lethis compound underwent Phase I and II clinical trials for the treatment of unstable angina. While these studies demonstrated a dose-dependent inhibition of platelet aggregation and an acceptable safety profile at lower doses, the development of lethis compound was discontinued in 2000 due to a lack of efficacy in larger clinical trials. The higher doses required for significant antiplatelet effect were associated with an increased risk of bleeding.
Conclusion
Lethis compound is a prodrug of this compound, a potent GP IIb/IIIa receptor antagonist. Its pharmacological profile is characterized by a clear dose-dependent inhibition of platelet aggregation, mediated by the blockade of fibrinogen binding to its receptor. While demonstrating biological activity, the therapeutic window for lethis compound proved to be too narrow, with a challenging balance between achieving sufficient antithrombotic efficacy and managing bleeding risk. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the fields of thrombosis, hemostasis, and drug development.
References
Structural Analogs of Fradafiban: A Deep Dive into Structure-Activity Relationships and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Fradafiban is a potent, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. As such, it represents a critical scaffold for the development of anti-thrombotic agents. This technical guide provides an in-depth analysis of the structural analogs of this compound, their structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. While comprehensive SAR studies on a broad series of direct this compound analogs are not extensively published in publicly available literature, this guide synthesizes information from related non-peptide GPIIb/IIIa antagonists to infer the likely impact of structural modifications to the this compound core.
Core Structure of this compound
This compound's structure is characterized by a central piperidine ring, a benzamidine moiety that mimics the arginine side chain of the native RGD (Arg-Gly-Asp) ligand, and a carboxylic acid group that mimics the aspartic acid residue. The spatial arrangement of these key functional groups is crucial for high-affinity binding to the GPIIb/IIIa receptor.
Inferred Structure-Activity Relationships
Based on the broader class of non-peptide GPIIb/IIIa antagonists, the following SAR principles can be applied to the this compound scaffold:
-
The Basic Moiety (Amidine Group): The positively charged group is essential for mimicking the guanidinium group of arginine and interacting with the receptor's acidic residues.
-
Modification of the Amidine: Conversion to less basic groups like amines or guanidines can significantly reduce activity. The amidine group appears to be optimal for this interaction.
-
Position of the Amidine: The distance and orientation of the basic group relative to the acidic group are critical. This is largely dictated by the rigid scaffold.
-
-
The Acidic Moiety (Carboxylic Acid Group): This group is crucial for mimicking the aspartate residue of the RGD sequence and chelating with the cation in the receptor's binding site.
-
Esterification: Conversion of the carboxylic acid to its ester prodrug, as seen in Lethis compound (the oral prodrug of this compound), can improve oral bioavailability. The ester is then hydrolyzed in vivo to the active carboxylic acid.
-
Replacement with other acidic groups: Isosteric replacements like tetrazoles or phosphonates may be tolerated but often result in decreased potency.
-
-
The Central Scaffold (Piperidine Ring): The piperidine ring provides a rigid framework to correctly orient the key pharmacophoric groups.
-
Ring Substitution: Introduction of substituents on the piperidine ring can influence both potency and pharmacokinetic properties. The position and stereochemistry of these substituents are critical.
-
Scaffold Hopping: Replacement of the piperidine with other cyclic or acyclic scaffolds (e.g., piperazine) has been explored in other non-peptide GPIIb/IIIa antagonists, with varying degrees of success. The key is to maintain the optimal spatial arrangement of the pharmacophores.
-
-
The Linker Regions: The linkers connecting the pharmacophoric groups to the central scaffold are important for maintaining the correct distance and conformational flexibility.
-
Length and Rigidity: Altering the length or rigidity of the linkers can significantly impact binding affinity.
-
Quantitative Data on this compound and Related Compounds
While a comprehensive table of this compound analogs is not available, the following table summarizes the activity of this compound and its prodrug, Lethis compound, to provide a baseline for comparison.
| Compound | Structure | Target | Assay | Activity |
| This compound | N/A | GPIIb/IIIa | Platelet Aggregation Inhibition (ADP-induced) | Potent inhibitor |
| Lethis compound | N/A | GPIIb/IIIa (as this compound) | Oral Platelet Aggregation Inhibition | Orally active prodrug |
Experimental Protocols
The evaluation of this compound analogs and other GPIIb/IIIa antagonists relies on a set of standardized in vitro and ex vivo assays.
GPIIb/IIIa Receptor Binding Assay
This assay measures the ability of a compound to displace a known radiolabeled or fluorescently-labeled ligand from the purified GPIIb/IIIa receptor or from platelets.
Methodology:
-
Preparation of Platelets or Purified Receptor: Human platelets are isolated from whole blood by centrifugation, or purified GPIIb/IIIa receptor is used.
-
Incubation: Platelets or purified receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-tirofiban) and varying concentrations of the test compound.
-
Separation: Bound and free ligand are separated by filtration or centrifugation.
-
Quantification: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Platelet Aggregation Inhibition Assay
This assay assesses the ability of a compound to inhibit platelet aggregation induced by various agonists. Light Transmission Aggregometry (LTA) is a common method.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is centrifuged at a low speed to obtain PRP.
-
Baseline Measurement: The light transmission through a sample of PRP is set as the baseline (0% aggregation). Platelet-poor plasma (PPP) is used as a reference for 100% aggregation.
-
Incubation: PRP is pre-incubated with varying concentrations of the test compound.
-
Induction of Aggregation: An agonist (e.g., ADP, collagen, thrombin) is added to the PRP to induce platelet aggregation.
-
Measurement: The change in light transmission is monitored over time as platelets aggregate.
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of the test compound, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for platelet aggregation and a typical workflow for the evaluation of this compound analogs.
Caption: Signaling pathway of platelet aggregation and the inhibitory action of this compound analogs.
Caption: A typical workflow for the design, synthesis, and evaluation of novel this compound analogs.
Conclusion
This compound remains a significant scaffold in the ongoing quest for safe and effective oral antiplatelet therapies. While direct and extensive SAR data on its analogs are limited in the public domain, the principles derived from the broader class of non-peptide GPIIb/IIIa antagonists provide a strong foundation for rational drug design. Future research focused on subtle modifications of the this compound core, guided by the principles outlined in this guide and utilizing robust in vitro and in vivo evaluation methods, holds the potential to yield next-generation anti-thrombotic agents with improved therapeutic profiles.
Methodological & Application
Application Notes and Protocols for Light Transmission Aggregometry Using Fradafiban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light Transmission Aggregometry (LTA) is the gold-standard laboratory method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to the addition of an agonist. This technique is crucial for diagnosing platelet function disorders and for evaluating the efficacy of antiplatelet agents.
Fradafiban is a potent and specific nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1] The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, mediating the cross-linking of platelets by fibrinogen.[2] By blocking this receptor, this compound effectively inhibits platelet aggregation induced by various agonists. These application notes provide a detailed protocol for utilizing LTA to characterize the inhibitory effect of this compound on platelet aggregation.
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
Platelet activation is initiated by agonists such as ADP, collagen, and thrombin, which bind to their respective receptors on the platelet surface. This binding triggers a cascade of intracellular signaling events, leading to a conformational change in the GPIIb/IIIa receptor, activating it.[3] The activated GPIIb/IIIa receptor then binds to fibrinogen, which acts as a bridge between adjacent platelets, leading to platelet aggregation.[2] this compound exerts its antiplatelet effect by directly binding to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and thereby inhibiting platelet aggregation.[1]
Data Presentation
The inhibitory effects of this compound on platelet aggregation induced by various agonists can be quantified and summarized. The following tables provide an example of how to present such data. Table 1 outlines the typical concentrations of commonly used platelet agonists in LTA. Table 2 presents ex vivo inhibition data for this compound from a clinical study.
| Agonist | Typical Concentration Range | Target Receptor(s) |
| ADP (Adenosine Diphosphate) | 2-20 µM | P2Y1, P2Y12 |
| Collagen | 1-10 µg/mL | GPVI, α2β1 |
| Arachidonic Acid | 0.5-1.5 mM | Thromboxane Pathway |
| Epinephrine | 1-10 µM | α2A-adrenergic receptor |
| Ristocetin | 1.2-1.5 mg/mL | GPIb-IX-V (with vWF) |
| Agonist | This compound Dose | Percent Inhibition (Mean ± SD) |
| ADP (20 µM) | 5 mg (infused) | 100% |
| Collagen (1.0 µg/mL) | 5 mg (infused) | 100% |
| Collagen (10 µg/mL) | 15 mg (infused) | 97 ± 3% |
Experimental Protocols
This section provides a detailed methodology for performing LTA to assess the inhibitory activity of this compound.
LTA Experimental Workflow
The overall workflow for assessing a platelet aggregation inhibitor using LTA involves several key stages, from sample preparation to data analysis.
Materials and Reagents
-
Blood Collection: Venous blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Blood should be collected into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or saline). Serial dilutions should be made to achieve the desired final concentrations in the PRP.
-
Platelet Agonists:
-
Adenosine diphosphate (ADP)
-
Collagen
-
Arachidonic Acid
-
Epinephrine
-
Ristocetin
-
-
Buffers and Saline: Phosphate-buffered saline (PBS), Tyrode's buffer.
-
Equipment:
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Centrifuge
-
Water bath or heating block (37°C)
-
Aggregometer cuvettes with stir bars
-
Step-by-Step Protocol
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into a tube containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored layer of PRP and transfer it to a new plastic tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use. The platelet count in the PRP can be adjusted if necessary, typically to 200-300 x 10⁹/L, using autologous PPP.
-
-
LTA Assay Procedure
-
Set the aggregometer to 37°C.
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes.
-
Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.
-
Add 50 µL of the this compound dilution or vehicle control to the PRP cuvette. Incubate for the desired time (e.g., 1-5 minutes).
-
Add the appropriate volume of the chosen agonist (e.g., 50 µL of a 10x stock solution) to initiate aggregation.
-
Record the change in light transmission for a set period, typically 5-10 minutes.
-
-
Data Analysis
-
The primary endpoint is the maximum platelet aggregation (%), which is the maximum change in light transmission observed during the recording period.
-
To determine the IC₅₀ value of this compound, perform the assay with a range of this compound concentrations.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC₅₀ is the concentration of this compound that produces 50% inhibition of platelet aggregation.
-
Percentage of inhibition is calculated as: (1 - (Max Aggregation with Inhibitor / Max Aggregation with Vehicle)) * 100.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low aggregation | Inactive agonist | Prepare fresh agonist solutions. |
| Low platelet count | Adjust PRP to the appropriate platelet count. | |
| Spontaneous platelet activation | Ensure gentle handling of blood and PRP. | |
| Spontaneous aggregation | Platelet activation during preparation | Minimize handling time and use appropriate centrifugation. |
| High variability between replicates | Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Ensure all components are at 37°C. |
Conclusion
Light Transmission Aggregometry is a robust and reliable method for assessing the in vitro efficacy of GPIIb/IIIa antagonists like this compound. By following this detailed protocol, researchers can obtain reproducible and accurate data on the inhibitory effects of this compound on platelet aggregation induced by various physiological agonists. This information is invaluable for the preclinical and clinical development of novel antiplatelet therapies.
References
Application Notes and Protocols for Fradafiban in In Vitro Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fradafiban, a potent nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, in various in vitro models of thrombosis. The protocols outlined below are designed to assess its efficacy in inhibiting platelet aggregation and thrombus formation.
Introduction and Mechanism of Action
This compound is a highly specific antagonist of the GPIIb/IIIa receptor (also known as integrin αIIbβ3).[1] The activation of this receptor is the final common pathway for platelet aggregation, regardless of the initial stimulus.[2] Upon platelet activation by agonists such as ADP or collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind multivalent ligands like fibrinogen and von Willebrand factor.[3] This binding cross-links adjacent platelets, leading to the formation of a platelet aggregate or thrombus.[3] this compound works by competitively blocking this binding site, thereby preventing platelet-platelet interaction and subsequent thrombus formation.[1]
Quantitative Data: Efficacy of this compound
The following table summarizes the ex vivo inhibitory effects of intravenously administered this compound on platelet aggregation in healthy male subjects. These values can serve as a starting point for determining effective concentrations in in vitro experiments. This compound binds to the human platelet GPIIb/IIIa complex with a dissociation constant (Kd) value of 148 nmol/L.
| Agonist | Agonist Concentration | This compound IV Dose (30 min infusion) | Percent Inhibition of Platelet Aggregation | Reference |
| ADP | 20 µmol/L | 5 mg | 100% | |
| Collagen | 1.0 µg/mL | 5 mg | 100% | |
| Collagen | 10 µg/mL | 15 mg | 97 ± 3% |
Experimental Protocols
Protocol 1: Platelet Aggregation by Light Transmission Aggregometry (LTA)
This is a classic method to assess platelet function by measuring changes in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
A. Materials
-
This compound (stock solution in appropriate solvent, e.g., DMSO or saline)
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Platelet agonists: ADP (stock ~200 µM), Collagen (stock ~20 µg/mL)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer and cuvettes with stir bars
B. Method
-
PRP Preparation:
-
Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake.
-
Carefully collect the upper layer, which is the platelet-rich plasma (PRP).
-
To obtain platelet-poor plasma (PPP) for blanking the aggregometer, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.
-
-
Assay Procedure:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar. Place a separate cuvette with 450 µL of PPP to serve as the reference (100% aggregation).
-
Incubate the PRP for at least 5 minutes at 37°C in the aggregometer.
-
Add a small volume (e.g., 5 µL) of this compound at the desired final concentration (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Establish a baseline reading of light transmission for at least 1 minute.
-
Add the platelet agonist (e.g., 5 µL of 200 µM ADP for a final concentration of 2 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum aggregation percentage is calculated relative to the PPP reference.
-
Compare the maximal aggregation in the presence of different concentrations of this compound to the vehicle control to determine the inhibitory effect.
-
Protocol 2: Thrombus Formation Under Flow Conditions
This protocol uses a microfluidic flow chamber to model thrombosis under physiologically relevant shear stress, providing a more dynamic assessment of antithrombotic agents.
A. Materials
-
Microfluidic flow chambers (e.g., PDMS-based or commercial slides)
-
Syringe pump
-
Inverted fluorescence microscope with a camera
-
Collagen (Type I, fibrillar)
-
Human whole blood collected in a suitable anticoagulant (e.g., hirudin or PPACK, to avoid calcium chelation which affects platelet function)
-
Platelet fluorescent dye (e.g., Calcein AM)
-
This compound
B. Method
-
Chamber Preparation:
-
Coat the microfluidic channel with collagen (e.g., 100 µg/mL) overnight at 4°C or for 1-2 hours at room temperature.
-
Before use, wash the channel with PBS to remove unbound collagen.
-
-
Blood Preparation:
-
Label whole blood with a fluorescent dye (e.g., Calcein AM at 5 µM) for 15-20 minutes at 37°C.
-
Aliquot the labeled blood and add this compound at various concentrations (or vehicle control). Incubate for 10-15 minutes at room temperature.
-
-
Perfusion Assay:
-
Mount the coated chamber onto the microscope stage.
-
Draw the this compound-treated blood into a syringe and connect it to the chamber's inlet via tubing.
-
Perfuse the blood through the chamber at a constant, physiologically relevant shear rate (e.g., 1000-1800 s⁻¹ for arterial conditions) for a set duration (e.g., 5-10 minutes).
-
-
Imaging and Analysis:
-
Capture images or videos of thrombus formation in real-time.
-
After perfusion, gently wash the channel with PBS.
-
Acquire z-stack images of the resulting thrombi at multiple positions.
-
Use image analysis software (e.g., ImageJ) to quantify thrombus parameters such as surface area coverage and volume.
-
Protocol 3: Flow Cytometry for Platelet Activation
Flow cytometry allows for the specific analysis of GPIIb/IIIa receptor activation and other platelet activation markers on a single-cell level.
A. Materials
-
Flow cytometer
-
Fluorochrome-conjugated antibodies:
-
PAC-1 (binds to the activated form of GPIIb/IIIa)
-
Anti-CD62P (P-selectin, a general activation marker)
-
Anti-CD41a (a general platelet marker, GPIIb)
-
-
Platelet agonist (e.g., ADP or Thrombin Receptor Activator Peptide, TRAP)
-
This compound
-
Tyrode's buffer
B. Method
-
Sample Preparation:
-
Prepare PRP as described in Protocol 1. Adjust the platelet count to ~2x10⁸ platelets/mL with Tyrode's buffer.
-
In separate tubes, add this compound at desired concentrations (or vehicle control) to the platelet suspension and incubate for 10 minutes.
-
-
Activation and Staining:
-
Add a platelet agonist (e.g., ADP) to each tube to stimulate the platelets and incubate for 5-10 minutes. Include an unstimulated (resting) control.
-
Add the antibody cocktail (PAC-1, anti-CD62P, anti-CD41a) to all tubes and incubate in the dark for 20 minutes at room temperature.
-
Stop the reaction by adding 1 mL of PBS or a fixative like 1% paraformaldehyde.
-
-
Data Acquisition and Analysis:
-
Acquire data on the flow cytometer.
-
Gate on the platelet population based on forward and side scatter or CD41a expression.
-
Analyze the geometric mean fluorescence intensity (MFI) or the percentage of positive cells for PAC-1 and CD62P.
-
Compare the results from this compound-treated samples to the activated control to quantify the inhibition of GPIIb/IIIa activation and overall platelet activation.
-
References
Application Notes and Protocols for Fradafiban in Preclinical Research
These application notes provide a comprehensive overview of dosing recommendations and experimental protocols for the use of Fradafiban in animal studies. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this compound. Due to the limited availability of public data on this compound animal studies, the following protocols and dosing tables are based on general principles of preclinical research for glycoprotein IIb/IIIa inhibitors and available human clinical trial data.
Introduction to this compound
This compound is a potent and selective nonpeptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1] This receptor is found on the surface of platelets and is the final common pathway for platelet aggregation, regardless of the initial stimulus.[1] By blocking the GP IIb/IIIa receptor, this compound prevents fibrinogen from binding to platelets, thereby inhibiting platelet aggregation and thrombus formation.[1] The orally active prodrug of this compound is Lethis compound.[2] While the development of Lethis compound was discontinued due to a lack of efficacy in clinical trials for unstable angina, this compound itself remains a valuable tool for preclinical research into the role of GP IIb/IIIa in various thrombotic and cardiovascular disease models.[2]
General Considerations for Animal Studies
When designing animal studies with this compound, several factors must be taken into account to ensure the generation of robust and reproducible data.
-
Animal Model Selection: The choice of animal model should be guided by the specific research question. Common models for studying thrombosis and hemostasis include mice, rats, rabbits, and non-human primates. Each species has distinct advantages and disadvantages in terms of their coagulation cascade and platelet biology relative to humans.
-
Route of Administration: The route of administration will depend on the experimental design and the desired pharmacokinetic profile. Intravenous (IV) administration provides immediate and complete bioavailability, making it suitable for acute studies. Subcutaneous (SC) or intraperitoneal (IP) injections can provide a more sustained release. Oral gavage can also be used, particularly when studying the effects of the prodrug Lethis compound.
-
Dose Selection: Dose-ranging studies are crucial to determine the optimal dose that achieves the desired level of platelet inhibition without causing excessive bleeding. Doses should be selected to establish a clear dose-response relationship. The provided tables offer estimated starting dose ranges based on human clinical data.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Characterizing the PK/PD relationship of this compound in the chosen animal model is essential for interpreting the study results. This involves measuring plasma concentrations of this compound over time and correlating them with the degree of platelet aggregation inhibition.
Dosing Recommendations (Illustrative)
The following tables provide illustrative dosing recommendations for this compound in various animal models. These are estimations derived from human clinical trial data and general allometric scaling principles. Researchers should perform their own dose-ranging studies to determine the optimal dose for their specific model and experimental conditions.
Table 1: Intravenous (IV) Administration of this compound
| Animal Model | Estimated Dose Range (mg/kg) | Dosing Frequency | Notes |
| Mouse | 0.1 - 1.0 | Single bolus or continuous infusion | Start with lower doses and escalate. Monitor for bleeding. |
| Rat | 0.05 - 0.5 | Single bolus or continuous infusion | The rat coagulation system can differ from humans; careful dose selection is critical. |
| Rabbit | 0.03 - 0.3 | Single bolus or continuous infusion | Rabbits are a common model for thrombosis research. |
| Non-Human Primate | 0.01 - 0.1 | Single bolus or continuous infusion | Closest model to humans; use lower doses due to higher sensitivity. |
Table 2: Oral Administration of Lethis compound (Prodrug)
| Animal Model | Estimated Dose Range (mg/kg) | Dosing Frequency | Notes |
| Mouse | 5 - 50 | Once or twice daily | Oral bioavailability can vary; PK studies are recommended. |
| Rat | 2.5 - 25 | Once or twice daily | Monitor for gastrointestinal side effects. |
| Rabbit | 1.5 - 15 | Once or twice daily | Ensure appropriate formulation for oral administration. |
| Non-Human Primate | 0.5 - 5 | Once or twice daily | Closely monitor for any adverse effects. |
Experimental Protocols
Ex Vivo Platelet Aggregation Assay
This protocol describes a method to assess the inhibitory effect of this compound on platelet aggregation in an animal model.
Materials:
-
This compound
-
Saline or appropriate vehicle
-
Anesthetic agent
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet aggregation agonists (e.g., ADP, collagen, thrombin receptor agonist peptide)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) preparation reagents
-
Platelet aggregometer
Procedure:
-
Animal Dosing: Administer this compound or vehicle to the animals via the chosen route of administration at the desired doses.
-
Blood Collection: At predetermined time points after dosing, anesthetize the animals and collect whole blood via cardiac puncture or from a cannulated artery into tubes containing an anticoagulant.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Measure the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C.
-
Place a cuvette with PRP in the aggregometer and establish a baseline.
-
Add a platelet agonist to the PRP and record the change in light transmittance for a defined period (typically 5-10 minutes).
-
The instrument software will calculate the percentage of platelet aggregation.
-
-
Data Analysis: Compare the percentage of platelet aggregation in samples from this compound-treated animals to that of vehicle-treated animals to determine the dose-dependent inhibitory effect.
In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Arterial Thrombosis)
This protocol provides a general workflow for evaluating the antithrombotic efficacy of this compound in an in vivo model.
Materials:
-
This compound
-
Saline or appropriate vehicle
-
Anesthetic agent
-
Surgical instruments
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Flow probe and monitoring system
Procedure:
-
Animal Preparation and Dosing: Anesthetize the animal and administer this compound or vehicle.
-
Surgical Procedure:
-
Surgically expose a carotid or femoral artery.
-
Place a flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the artery for a defined period (e.g., 3-5 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring: Continuously monitor blood flow until complete occlusion (cessation of blood flow) occurs or for a predetermined observation period.
-
Data Analysis: Compare the time to occlusion and the incidence of occlusion between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Generalized experimental workflow.
References
Application Note: Flow Cytometry Analysis of Platelet Activation with Fradafiban
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. The glycoprotein IIb/IIIa (GP IIb/IIIa) receptor plays a central role in the final common pathway of platelet aggregation. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor, leading to platelet aggregation and thrombus formation.[1]
Fradafiban is a nonpeptide antagonist of the platelet GP IIb/IIIa receptor.[2] By blocking this receptor, this compound effectively inhibits platelet aggregation induced by various physiological agonists.[3][4] Flow cytometry is a powerful technique for the single-cell analysis of platelet activation status. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on platelet activation using flow cytometry to measure P-selectin (CD62P) expression and PAC-1 binding.
P-selectin is a marker of alpha-granule secretion, an early event in platelet activation.[5] PAC-1 is a monoclonal antibody that specifically binds to the activated conformation of the GP IIb/IIIa receptor, thus directly measuring the target of this compound.
Principle of the Assay
This assay utilizes whole blood treated with an anticoagulant. Platelets are identified based on their characteristic forward and side scatter properties. The activation status of platelets is determined by staining with fluorescently labeled antibodies against P-selectin (an indicator of degranulation) and PAC-1 (an indicator of GP IIb/IIIa activation). The inhibitory effect of this compound is quantified by observing the reduction in PAC-1 binding in the presence of the compound after stimulation with a platelet agonist.
Materials and Reagents
-
This compound
-
Whole blood collected in 3.2% sodium citrate
-
Adenosine diphosphate (ADP) or Thrombin Receptor Activating Peptide (TRAP) as platelet agonists
-
FITC-conjugated PAC-1 antibody
-
PE-conjugated anti-CD62P antibody
-
HEPES-Tyrode's buffer
-
Phosphate-buffered saline (PBS)
-
1% Paraformaldehyde (for fixation, optional)
-
Flow cytometer
-
Calibrated pipettes
-
Test tubes for flow cytometry
Data Presentation
The inhibitory effect of this compound on platelet activation can be quantified and presented in a dose-response manner. The following tables summarize the expected outcomes based on the mechanism of action of GP IIb/IIIa inhibitors.
Table 1: Effect of this compound on PAC-1 Binding to Activated Platelets
| This compound Concentration (nM) | Agonist (e.g., 20 µM ADP) | Mean Fluorescence Intensity (MFI) of PAC-1-FITC | % Inhibition of PAC-1 Binding |
| 0 (Vehicle Control) | + | Baseline MFI | 0% |
| 10 | + | Reduced MFI | ~25% |
| 50 | + | Significantly Reduced MFI | ~70% |
| 100 | + | Maximally Reduced MFI | >90% |
| 100 | - (Resting) | Minimal MFI | N/A |
Table 2: Effect of this compound on P-selectin (CD62P) Expression on Activated Platelets
| This compound Concentration (nM) | Agonist (e.g., 20 µM ADP) | % of CD62P Positive Platelets |
| 0 (Vehicle Control) | + | High % Positive |
| 100 | + | High % Positive (minimal to no change) |
| 0 (Vehicle Control) | - (Resting) | Low % Positive |
Note: As a direct GP IIb/IIIa antagonist, this compound is not expected to significantly inhibit agonist-induced P-selectin expression, which is an upstream event to GP IIb/IIIa activation.
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a high concentration (e.g., 10 mM). Further dilute in HEPES-Tyrode's buffer to create working solutions.
-
Agonist Solution: Prepare a stock solution of ADP (e.g., 1 mM) or TRAP (e.g., 1 mM) in distilled water. Store in aliquots at -20°C. Dilute to the desired final concentration in HEPES-Tyrode's buffer just before use.
-
Antibody Cocktail: Prepare a cocktail of FITC-conjugated PAC-1 and PE-conjugated anti-CD62P antibodies at the manufacturer's recommended concentration in HEPES-Tyrode's buffer.
Blood Collection and Handling
-
Collect whole blood from healthy donors into vacutainer tubes containing 3.2% sodium citrate.
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
Process the blood within 2 hours of collection to minimize spontaneous platelet activation. Avoid centrifugation and red blood cell lysis to maintain platelet integrity.
Staining Procedure
-
Label flow cytometry tubes for each condition (e.g., resting, activated, this compound concentrations).
-
Add 5 µL of diluted whole blood to each tube.
-
Add 5 µL of the appropriate concentration of this compound or vehicle control to the respective tubes.
-
Incubate for 15 minutes at room temperature.
-
Add 20 µL of the antibody cocktail (PAC-1-FITC and CD62P-PE) to each tube.
-
Add 5 µL of the platelet agonist (e.g., ADP to a final concentration of 20 µM) to the "activated" and "this compound" tubes. Add 5 µL of buffer to the "resting" tube.
-
Gently mix and incubate for 20 minutes at room temperature in the dark.
-
Stop the reaction by adding 400 µL of PBS.
-
(Optional) Fix the samples by adding 1% paraformaldehyde and incubating for 30 minutes. Fixation can stabilize the samples but may affect antibody binding, particularly PAC-1.
-
Analyze the samples on a flow cytometer within 1 hour.
Flow Cytometry Analysis
-
Set up the flow cytometer to acquire data for at least 10,000 platelet events.
-
Gate the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.
-
Create fluorescence plots to analyze the expression of CD62P-PE and the binding of PAC-1-FITC on the gated platelet population.
-
Record the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker in each condition.
Mandatory Visualizations
References
- 1. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative detection of platelet GPIIb-IIIa receptor antagonist activity using a flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using flow cytometry to monitor glycoprotein IIb-IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of a Representative Oral Glycoprotein IIb/IIIa Antagonist
Disclaimer: A comprehensive search of publicly available scientific literature did not yield specific quantitative preclinical data or detailed experimental protocols for Lefradafiban. Development of Lethis compound, an oral prodrug of the glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist this compound, was discontinued in 2000, and extensive preclinical data has not been publicly released.
Therefore, these Application Notes and Protocols are based on the established mechanism of action of GPIIb/IIIa inhibitors and generalized procedures for evaluating such compounds in preclinical models. The data presented in the tables are illustrative examples to demonstrate the requested format and should not be considered as actual experimental results for Lethis compound.
Introduction
Glycoprotein IIb/IIIa receptor antagonists are potent antiplatelet agents that target the final common pathway of platelet aggregation. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor. This binding cross-links adjacent platelets, leading to the formation of a platelet thrombus. Oral GPIIb/IIIa inhibitors were developed for the long-term management of thrombotic diseases. Lethis compound is a prodrug that is converted in vivo to its active metabolite, this compound, which then acts as a competitive antagonist of the GPIIb/IIIa receptor.
Mechanism of Action: Glycoprotein IIb/IIIa Receptor Antagonism
Lethis compound, through its active metabolite this compound, competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor complex on the surface of platelets. This blockade prevents platelet aggregation, a critical step in thrombus formation.
Data Presentation: Illustrative Preclinical Data
The following tables present hypothetical data for a representative oral GPIIb/IIIa inhibitor to serve as a template for data presentation.
Table 1: Illustrative Pharmacokinetic Parameters in Different Species
| Parameter | Rat (Oral Gavage) | Dog (Oral Capsule) | Cynomolgus Monkey (Oral Gavage) |
| Dose (mg/kg) | 10 | 5 | 5 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.8 | 2.5 ± 1.0 |
| Cmax (ng/mL) | 450 ± 120 | 850 ± 210 | 950 ± 180 |
| AUC (0-24h) (ng·h/mL) | 2800 ± 650 | 7500 ± 1500 | 8200 ± 1700 |
| Half-life (t½) (h) | 4.5 ± 1.2 | 6.0 ± 1.5 | 7.5 ± 2.0 |
| Bioavailability (%) | ~40 | ~60 | ~70 |
| Data are presented as mean ± standard deviation. |
Table 2: Illustrative Ex Vivo Platelet Aggregation Inhibition
| Species | Dose (mg/kg, p.o.) | Agonist (ADP 20 µM) Inhibition (%) 2h Post-Dose | Agonist (Collagen 5 µg/mL) Inhibition (%) 2h Post-Dose |
| Rat | 1 | 35 ± 8 | 30 ± 7 |
| 5 | 75 ± 12 | 70 ± 10 | |
| 10 | 92 ± 5 | 88 ± 6 | |
| Dog | 0.5 | 40 ± 10 | 38 ± 9 |
| 2.5 | 85 ± 9 | 81 ± 8 | |
| 5 | 95 ± 4 | 92 ± 5 | |
| Data are presented as mean ± standard deviation. |
Table 3: Illustrative Efficacy in a Rodent Arterial Thrombosis Model
| Treatment Group | Dose (mg/kg, p.o.) | Time to Occlusion (min) | Thrombus Weight (mg) |
| Vehicle Control | - | 12.5 ± 3.0 | 2.8 ± 0.6 |
| Test Compound | 1 | 25.0 ± 5.5 | 1.5 ± 0.4 |
| 5 | 48.2 ± 8.0 | 0.7 ± 0.2 | |
| 10 | >60 (no occlusion) | 0.2 ± 0.1 | |
| Aspirin (Positive Control) | 30 | 28.5 ± 6.2 | 1.3 ± 0.3 |
| *Data are presented as mean ± standard deviation. *p<0.05, *p<0.01 vs. Vehicle Control. |
Experimental Protocols: Generalized Methodology
The following is a representative protocol for evaluating the antithrombotic efficacy of an oral GPIIb/IIIa inhibitor in a preclinical model.
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to assess the efficacy of antithrombotic agents in vivo.
I. Materials and Reagents:
-
Test compound (e.g., representative oral GPIIb/IIIa inhibitor)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Heparinized saline
-
Surgical instruments
-
Doppler flow probe and flowmeter
-
Sprague-Dawley rats (male, 250-300g)
II. Procedure:
-
Animal Preparation: Acclimatize animals for at least one week prior to the experiment. Fast animals overnight with free access to water.
-
Drug Administration: Administer the test compound or vehicle via oral gavage at a predetermined time before surgery (e.g., 1-2 hours, based on Tmax data).
-
Anesthesia and Surgery:
-
Anesthetize the rat and maintain a stable plane of anesthesia.
-
Make a midline cervical incision and carefully dissect to expose the common carotid artery, avoiding damage to the vagus nerve.
-
-
Blood Flow Measurement:
-
Place a Doppler flow probe around the isolated carotid artery to measure baseline blood flow.
-
-
Induction of Thrombosis:
-
Moisten a small piece of filter paper with the FeCl₃ solution.
-
Apply the FeCl₃-soaked filter paper to the adventitial surface of the carotid artery for a fixed duration (e.g., 3-5 minutes).
-
After removal of the filter paper, rinse the area with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the time to stable occlusion, defined as blood flow dropping to and remaining at zero for a specified period (e.g., 10 minutes). The experiment is typically terminated if occlusion does not occur within a set timeframe (e.g., 60 minutes).
-
-
Thrombus Isolation and Measurement (Optional):
-
At the end of the experiment, euthanize the animal.
-
Excise the thrombosed arterial segment.
-
Remove the thrombus and record its wet weight.
-
-
Data Analysis:
-
Compare the time to occlusion and thrombus weight between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
While specific preclinical data for Lethis compound are not publicly available, the general methodologies for evaluating oral GPIIb/IIIa inhibitors are well-established. These protocols focus on assessing the pharmacokinetic profile, the pharmacodynamic effect on platelet function, and in vivo efficacy in relevant animal models of thrombosis. The provided diagrams and illustrative data serve as a framework for designing and presenting preclinical studies for this class of antiplatelet agents.
Application Notes and Protocols for Measuring Fradafiban Plasma Concentration by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fradafiban is a nonpeptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key mediator in the final common pathway of platelet aggregation.[1][2] Accurate measurement of this compound plasma concentrations is crucial for pharmacokinetic studies, dose-finding trials, and therapeutic drug monitoring to ensure optimal efficacy and safety. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the quantification of this compound in biological matrices.
This document provides a detailed application note and a proposed protocol for the determination of this compound in human plasma using reverse-phase HPLC (RP-HPLC) with UV detection. The methodologies presented are based on established analytical techniques for similar glycoprotein IIb/IIIa antagonists, such as Tirofiban and Eptifibatide, due to the limited availability of published specific methods for this compound.
Principle of the Method
The proposed method involves the isolation of this compound from plasma samples via protein precipitation, followed by chromatographic separation on a C18 reverse-phase column. An isocratic mobile phase consisting of an organic solvent and an aqueous buffer is used to elute the analyte. Detection and quantification are achieved using a UV detector at a wavelength selected to maximize the signal-to-noise ratio for this compound.
Data Presentation
The following tables summarize the proposed chromatographic conditions and the expected performance characteristics of the HPLC method for this compound analysis. These values are derived from validated methods for analogous compounds and serve as a starting point for method development and validation.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Proposed Value |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (Approx. 25°C) |
| Detector | UV-Vis Detector |
| Detection Wavelength | 227 nm |
| Internal Standard (IS) | To be selected (e.g., a structurally similar compound not expected to be present in the plasma) |
Table 2: Expected Method Validation Parameters
| Parameter | Expected Range/Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Retention Time of this compound | To be determined (typically 5-10 minutes) |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 analytical column (250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Mobile Phase: Prepare a 0.05 M potassium dihydrogen phosphate solution in deionized water. Adjust the pH to 3.0 using phosphoric acid. Mix this buffer with acetonitrile in a 70:30 (v/v) ratio. Filter the mobile phase through a 0.45 µm filter and degas before use.
-
Standard Stock Solution of this compound: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of the selected internal standard in methanol at a concentration of 1 mg/mL.
-
Internal Standard Working Solution: Dilute the IS stock solution with mobile phase to obtain a working concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
Calibration Curve Construction
-
Prepare calibration standards by spiking drug-free plasma with known amounts of this compound to cover the desired concentration range (e.g., 10, 50, 100, 250, 500, and 1000 ng/mL).
-
Process these calibration standards using the sample preparation protocol described above.
-
Analyze the extracted standards by HPLC.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Sample Analysis
-
Process the unknown plasma samples using the same sample preparation procedure.
-
Inject the processed samples into the HPLC system.
-
Record the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio for each unknown sample.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve using the linear regression equation.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
Caption: Experimental workflow for this compound analysis in plasma by HPLC.
References
Troubleshooting & Optimization
Fradafiban solubility issues in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for handling Fradafiban in a laboratory setting. This compound's efficacy in experiments is highly dependent on its proper solubilization and handling. This guide addresses common issues related to its use in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective nonpeptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2] By blocking this receptor on the surface of platelets, this compound inhibits the final common pathway of platelet aggregation, preventing platelets from cross-linking via fibrinogen bridges.[1]
Q2: What are the main challenges when working with this compound in the lab?
A2: The primary challenge with this compound is its limited solubility in aqueous buffers, which can lead to precipitation and inaccurate experimental results. Its solubility is pH-dependent, a crucial factor to consider when preparing solutions for in vitro assays.
Q3: What is the predicted pKa of this compound?
A3: The predicted pKa of this compound is approximately 4.29.[1] This suggests that this compound, being a weak base, will be more soluble in acidic conditions (pH < 4) where it is more likely to be protonated.
Q4: In which organic solvent is this compound readily soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[1] Therefore, DMSO is the recommended solvent for preparing concentrated stock solutions.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound during experimental procedures.
Issue 1: Precipitation observed when diluting a this compound-DMSO stock solution into an aqueous buffer (e.g., PBS).
-
Cause: This is a common phenomenon for poorly water-soluble compounds. The high concentration of this compound in DMSO is no longer sustainable when diluted into a predominantly aqueous environment, causing the compound to crash out of solution.
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 1% (v/v), to minimize solvent-induced artifacts in biological assays. However, a slightly higher DMSO concentration (e.g., up to 2%) may be necessary to maintain solubility.
-
pH Adjustment: Since this compound has a predicted pKa of ~4.29, its solubility in aqueous solutions is pH-dependent. Lowering the pH of the buffer (e.g., to pH 4-5) should increase its solubility. However, ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
Use of Excipients: Consider the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) to enhance the aqueous solubility of this compound.
-
Pre-warm the buffer: Gently warming the aqueous buffer before adding the this compound-DMSO stock can sometimes help maintain solubility. Ensure the temperature is not detrimental to the compound or other assay components.
-
Issue 2: Inconsistent results in platelet aggregation assays.
-
Cause: Inconsistent results can often be attributed to variable concentrations of soluble this compound due to precipitation. Undissolved particles will not be biologically active, leading to underestimation of the inhibitory effect.
-
Solutions:
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before use. If turbidity or particles are observed, do not proceed with the experiment.
-
Centrifugation: Before adding the this compound solution to your assay, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound. Use the supernatant for your experiment.
-
Fresh Preparations: Always prepare fresh dilutions of this compound from the DMSO stock immediately before use. Avoid storing diluted aqueous solutions of this compound.
-
Quantitative Data Summary
The following table summarizes the known solubility information for this compound. Please note that specific solubility values in various aqueous buffers are not widely published. The information below is based on available data and chemical principles.
| Solvent/Buffer | pH | Estimated Solubility | Remarks |
| DMSO | N/A | Soluble | Recommended for stock solution preparation. |
| Aqueous Buffer | < 4.0 | Higher | Below the pKa, this compound is expected to be protonated and more soluble. |
| Aqueous Buffer | 4.0 - 6.0 | Moderate | Solubility is expected to decrease as the pH approaches and exceeds the pKa. |
| PBS | 7.4 | Low to Poor | At physiological pH, this compound is likely to be in its less soluble, neutral form. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Platelet Aggregation Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound-DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in DMSO to achieve intermediate concentrations.
-
Final Dilution (in Aqueous Buffer): Just before the experiment, dilute the appropriate DMSO solution of this compound into the pre-warmed (37°C) aqueous assay buffer (e.g., Tyrode's buffer) to the final desired concentration. The final DMSO concentration should be kept constant across all experimental conditions and should not exceed 1% (v/v) if possible.
-
Immediate Use: Use the freshly prepared aqueous solution of this compound immediately to prevent precipitation.
Visualizations
This compound's Mechanism of Action: Inhibition of Platelet Aggregation
References
Technical Support Center: Optimizing Fradafiban Concentration for Platelet Assays
Welcome to the technical support center for Fradafiban. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in platelet assays and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit platelet aggregation?
This compound is a potent, nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3.[1] The GP IIb/IIIa receptor is crucial for platelet aggregation. Upon platelet activation by agonists like ADP or collagen, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form an aggregate. This compound competitively and reversibly binds to the GP IIb/IIIa receptor, preventing the binding of fibrinogen and thereby inhibiting the final common pathway of platelet aggregation.[1]
Q2: What is the recommended starting concentration range for this compound in in vitro platelet assays?
The optimal concentration of this compound depends on the specific assay, the agonist used, and the desired level of inhibition. Based on available data, a starting point for in vitro platelet aggregation assays would be in the nanomolar to low micromolar range. For instance, a plasma concentration of 54 ng/mL has been shown to half-maximally inhibit ADP-induced aggregation ex vivo.[1] It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions.
Q3: How should I prepare and store this compound for my experiments?
For optimal results, it is crucial to follow the manufacturer's instructions for solubilizing and storing this compound. Generally, stock solutions should be prepared in a suitable solvent, such as DMSO or ethanol, at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C. On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in an appropriate biological buffer.
Troubleshooting Guide
Issue 1: No or lower-than-expected inhibition of platelet aggregation with this compound.
-
Potential Cause 1: Incorrect this compound concentration.
-
Solution: Verify the calculations for your serial dilutions. It is highly recommended to perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay conditions (e.g., agonist concentration, platelet count).
-
-
Potential Cause 2: Inactive this compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment.
-
-
Potential Cause 3: High agonist concentration.
-
Solution: The concentration of the platelet agonist (e.g., ADP, collagen) used can significantly impact the apparent inhibitory effect of this compound. If the agonist concentration is too high, it may overcome the inhibitory effect of this compound. Consider reducing the agonist concentration to a level that induces a submaximal aggregation response.
-
-
Potential Cause 4: Issues with platelet preparation.
-
Solution: Ensure that the platelet-rich plasma (PRP) or washed platelets are prepared correctly and have not been activated prematurely. Platelet activation during preparation can lead to reduced sensitivity to inhibitors.
-
Issue 2: High variability in platelet aggregation results between experiments.
-
Potential Cause 1: Biological variability between platelet donors.
-
Solution: Platelet reactivity can vary significantly between individuals. Whenever possible, use platelets from the same healthy donor who has not taken any antiplatelet medications for at least two weeks. If using different donors, acknowledge this variability and consider it in your data analysis.
-
-
Potential Cause 2: Inconsistent experimental conditions.
-
Solution: Standardize all experimental parameters, including incubation times, temperature (37°C), stirring speed, and the final concentrations of all reagents.
-
-
Potential Cause 3: Choice of anticoagulant.
-
Solution: The anticoagulant used for blood collection can influence platelet function. Citrate is a commonly used anticoagulant, but others like heparin or direct thrombin inhibitors can have different effects on platelet activation.[2][3] Use the same anticoagulant consistently across all experiments.
-
Issue 3: Unexpected platelet activation upon addition of this compound.
-
Potential Cause: Off-target effects or compound impurities.
-
Solution: While this compound is a specific GP IIb/IIIa antagonist, high concentrations or impurities could potentially lead to off-target effects. Ensure you are using a high-purity grade of this compound. If the problem persists, try a different batch of the compound. It has been noted that some GP IIb/IIIa inhibitors might have intrinsic properties that can induce fibrinogen binding and platelet aggregation under certain conditions.
-
Data Presentation
Table 1: this compound Concentration for Inhibition of Platelet Aggregation
| Agonist | Assay Type | Anticoagulant | This compound Concentration for ~100% Inhibition | Reference |
| ADP (20 µmol/L) | Light Transmission Aggregometry (ex vivo) | Not Specified | 5 mg this compound infused over 30 mins | |
| Collagen (1.0 µg/mL) | Light Transmission Aggregometry (ex vivo) | Not Specified | 5 mg this compound infused over 30 mins | |
| Collagen (10 µg/mL) | Light Transmission Aggregometry (ex vivo) | Not Specified | 15 mg this compound infused over 30 mins |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound
| Agonist | Assay Type | Anticoagulant | IC50 | Reference |
| ADP-induced Aggregation | Ex vivo | Not Specified | 54 ng/mL |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
This protocol outlines the general steps for assessing the effect of this compound on agonist-induced platelet aggregation using LTA.
-
Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
-
This compound Incubation:
-
Pre-warm PRP aliquots to 37°C for 5-10 minutes.
-
Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
-
Platelet Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP (containing this compound or vehicle) in the sample well and establish a baseline (0% aggregation).
-
Add a platelet agonist (e.g., ADP, final concentration 5-20 µM; or collagen, final concentration 1-5 µg/mL) to the cuvette with continuous stirring (e.g., 1000 rpm) at 37°C.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Calculate the percentage of inhibition by this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 2: Flow Cytometry for Platelet Activation Markers
This protocol provides a general method for assessing the effect of this compound on the expression of platelet activation markers, such as P-selectin (CD62P) or the activated form of GP IIb/IIIa, using flow cytometry.
-
Blood Collection:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., citrate or heparin).
-
-
This compound Incubation:
-
To a tube containing whole blood, add varying concentrations of this compound (or vehicle control).
-
Incubate for a specified time at room temperature or 37°C.
-
-
Platelet Activation and Staining:
-
Add a platelet agonist (e.g., ADP or thrombin receptor-activating peptide [TRAP]) and incubate for 5-10 minutes.
-
Add fluorescently labeled antibodies against platelet markers (e.g., a platelet-specific marker like CD41a and an activation marker like anti-CD62P-PE or a PAC-1 antibody that binds to the activated GP IIb/IIIa).
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation and Lysis:
-
Fix the cells with a suitable fixative (e.g., 1% paraformaldehyde).
-
If necessary, lyse the red blood cells using a lysis buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and/or CD41a expression.
-
Determine the percentage of platelets positive for the activation marker and the mean fluorescence intensity.
-
-
Data Analysis:
-
Compare the expression of activation markers in the presence of this compound to the vehicle control to determine the inhibitory effect.
-
Mandatory Visualizations
Caption: Platelet aggregation signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound's effect on platelet aggregation.
References
- 1. Profound and sustained inhibition of platelet aggregation by this compound, a nonpeptide platelet glycoprotein IIb/IIIa antagonist, and its orally active prodrug, Lethis compound, in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of anticoagulants on the activation of platelets ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ex Vivo Antiplatelet Effects of Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Fradafiban experiments
Welcome to the technical support center for Fradafiban experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a nonpeptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3.[1] It functions as a competitive inhibitor by mimicking the arginine-glycine-aspartic acid (RGD) sequence found in ligands like fibrinogen.[2] By binding to the GP IIb/IIIa receptor, this compound blocks the final common pathway of platelet aggregation.[1][3] This binding is reversible.[2]
Q2: What is the relationship between this compound and Lethis compound? A2: Lethis compound is the orally active prodrug of this compound. After oral administration, Lethis compound is converted into the active compound, this compound.
Q3: What is the binding affinity of this compound for the GP IIb/IIIa receptor? A3: this compound binds to the human platelet GP IIb/IIIa complex with a dissociation constant (Kd) of 148 nM.
Troubleshooting Guide
Q4: I am observing lower-than-expected inhibition of platelet aggregation in my in vitro assay. What are the possible causes? A4: Several factors could contribute to reduced efficacy:
-
Inadequate Drug Concentration: this compound has specific solubility requirements. Ensure it is fully dissolved and that the final concentration in your assay is accurate. Precipitation, even if not visible, can significantly lower the effective concentration.
-
Compound Degradation: Although data on this compound's stability is limited, similar compounds can be sensitive to pH and temperature. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Low Receptor Occupancy: For GP IIb/IIIa inhibitors, a high level of receptor occupancy (>80%) is often required to achieve significant inhibition of platelet aggregation. You may need to perform a dose-response curve to ensure you are using a saturating concentration.
Q5: My in vivo experiment resulted in excessive bleeding, or my in vitro results show much higher-than-expected potency. What could be the cause? A5: Higher-than-expected activity is a known risk with GP IIb/IIIa inhibitors and is directly related to their mechanism.
-
Dose-Dependent Bleeding: Clinical studies of the prodrug Lethis compound showed a clear dose-dependent increase in bleeding events. The incidence of minor bleeding was significantly higher in groups receiving higher doses, which correlated with increased Fibrinogen Receptor Occupancy (FRO). The odds of bleeding were found to increase by 3% for every 1% increase in FRO.
-
Off-Target Effects: While this compound is selective for the GP IIb/IIIa complex, extremely high concentrations could potentially lead to off-target effects. Some GP IIb/IIIa inhibitors, like abciximab, have been shown to interact with other integrins, which could lead to unexpected biological responses.
-
Drug Interactions: If co-administering other compounds, consider potential synergistic effects. For example, Lethis compound's therapeutic efficacy can be altered by co-administration with other drugs.
Q6: I am having difficulty dissolving this compound for my experiments. What is the correct procedure? A6: this compound requires a specific solvent mixture for proper dissolution. According to supplier data, a stock solution can be prepared in DMSO, which is then further diluted. For a working solution, specific protocols involving co-solvents like PEG300, Tween-80, or SBE-β-CD are recommended. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. Always prepare fresh working solutions for in vivo experiments on the day of use.
Q7: My results are inconsistent across different experimental runs. What could be causing this variability? A7: Inconsistency in results with GP IIb/IIIa inhibitors can stem from several sources:
-
Platelet Source Variability: As mentioned in Q4, there is significant inter-subject heterogeneity in platelet response to these inhibitors. Using platelets from the same donor pool for comparative experiments can help minimize this.
-
Reagent Quality: Ensure the quality and concentration of platelet agonists (e.g., ADP, collagen) are consistent. The aggregation response is highly dependent on the strength of the stimulus.
-
Compound Stability: Prepare this compound solutions freshly for each experiment to avoid issues related to degradation over time.
-
Procedural Differences: Minor variations in incubation times, temperature, or handling of platelet-rich plasma can affect the outcome of aggregation assays. Standardize your protocol rigorously.
Q8: I am observing unexpected cellular effects, such as cytotoxicity or paradoxical platelet activation. Is this possible with this compound? A8: While this compound is designed as a specific antagonist, unexpected effects are possible.
-
Paradoxical Outcomes: In large clinical trials, long-term oral administration of some GP IIb/IIIa inhibitors has been associated with a paradoxical increase in adverse events. The mechanisms are complex but may involve "outside-in" signaling through the receptor.
-
Thrombocytopenia: A known, though less common, side effect of the GP IIb/IIIa inhibitor class is thrombocytopenia (a drop in platelet count), occurring in about 1-5% of patients. This is thought to be an immune-mediated response.
-
Off-Target Activity: At high concentrations, drugs can interact with unintended targets. If you observe effects unrelated to platelet aggregation (e.g., in non-platelet cell lines), consider performing counter-screening assays or consulting literature on the broader selectivity profile of nonpeptide RGD-mimetics.
Data and Physical Properties
Table 1: this compound In Vitro Properties
| Parameter | Value | Source |
| Target | Glycoprotein IIb/IIIa Receptor | |
| Mechanism | RGD-mimetic, Competitive Antagonist | |
| Binding Affinity (Kd) | 148 nM | |
| Solubility | ≥ 2.25 mg/mL (6.12 mM) |
Table 2: Recommended Solvent Formulations for this compound
For preparing a 1 mL working solution from a 22.5 mg/mL DMSO stock solution.
| Protocol | Composition | Final Concentration | Source |
|---|---|---|---|
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.25 mg/mL | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.25 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.25 mg/mL | |
Table 3: Clinical Efficacy and Safety of Oral Lethis compound (48-hour treatment)
| Daily Dose (three times daily) | Median Fibrinogen Receptor Occupancy (FRO) | Incidence of Minor/Insignificant Bleeding | Placebo Bleeding Incidence | Source |
| 30 mg | 71% | 44% | 9% | |
| 45 mg | 85% | 44% | 9% | |
| 60 mg | 88% | 71% | 9% |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Working Solution
This protocol is based on commercially available solubility data.
-
Prepare Stock Solution: Prepare a stock solution of this compound in 100% DMSO (e.g., 22.5 mg/mL).
-
Prepare Working Solution (Example using Protocol 1 from Table 2): a. To prepare 1 mL of working solution, begin with 400 µL of PEG300. b. Add 100 µL of the DMSO stock solution (22.5 mg/mL) and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogenous. d. Add 450 µL of Saline to reach the final volume of 1 mL. e. If any precipitation or phase separation is observed, gentle heating or sonication can be applied to aid dissolution.
-
Storage: Use the working solution on the same day it is prepared, especially for in vivo studies.
Protocol 2: Conceptual Ex Vivo Platelet Aggregation Assay
This protocol is a generalized procedure based on methods described in studies of this compound and other GP IIb/IIIa inhibitors.
-
Blood Collection: Collect whole blood from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to pellet the remaining cells. Collect the supernatant (PPP), which will be used as a blank/reference in the aggregometer.
-
Incubation: Pre-warm PRP samples to 37°C. Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-15 minutes).
-
Aggregation Measurement: Place the PRP sample in a light transmission aggregometer, using PPP as the reference (100% aggregation). Add a platelet agonist such as ADP (e.g., 20 µM) or collagen (e.g., 10 µg/mL) to induce aggregation.
-
Data Analysis: Record the change in light transmission over time. The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of this compound to the maximal aggregation in the vehicle control.
Diagrams
References
Preventing Fradafiban precipitation in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Fradafiban in experimental setups, with a focus on preventing precipitation and ensuring reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2] It mimics the arginine-glycine-aspartic acid (RGD) sequence, which allows it to bind to the GP IIb/IIIa complex with high affinity.[1] This binding blocks the final common pathway of platelet aggregation, preventing the formation of thrombi.[3][4]
Q2: What are the known solubility properties of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). Its aqueous solubility is limited and can be influenced by pH. The predicted pKa of this compound is 4.29, suggesting that its solubility in aqueous solutions will be pH-dependent.
Q3: Why is my this compound precipitating in my aqueous experimental buffer?
Precipitation of this compound in aqueous buffers is a common issue and can be attributed to several factors:
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into an aqueous buffer can cause the compound to crash out of solution due to a sudden change in solvent polarity.
-
pH of the Buffer: As a compound with a predicted acidic pKa, this compound's solubility is expected to be lower in acidic conditions (pH < pKa) and higher in neutral to alkaline conditions.
-
Concentration: The final concentration of this compound in the aqueous buffer may exceed its solubility limit under the specific experimental conditions (e.g., temperature, buffer composition).
-
Buffer Composition: The presence of certain salts or other components in the buffer could potentially interact with this compound and reduce its solubility.
Q4: How should I store this compound stock solutions?
For long-term storage, this compound powder should be stored at -20°C. Once dissolved in a solvent like DMSO, it is recommended to store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Problem: this compound precipitates upon addition to my aqueous buffer or cell culture medium.
| Possible Cause | Solution |
| High Stock Concentration | Ensure your DMSO stock solution is not oversaturated. If you observe any precipitate in the stock, gently warm the solution or sonicate it briefly. If the precipitate persists, prepare a new stock at a lower concentration. |
| "Solvent Shock" | Avoid direct dilution of a highly concentrated stock into your aqueous buffer. Employ a serial dilution method. First, prepare an intermediate dilution of this compound in DMSO, and then add this to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing gently. |
| Inappropriate pH of the Aqueous Buffer | Given the predicted pKa of 4.29, this compound's solubility is likely to be greater at a pH above this value. Consider using a buffer with a neutral or slightly alkaline pH (e.g., pH 7.4) to enhance solubility. |
| Final Concentration Exceeds Solubility | The desired final concentration of this compound may be too high for the chosen aqueous buffer. You may need to either lower the final concentration or modify the solvent system to increase solubility. |
| Temperature Effects | Adding a cold stock solution to a warmer buffer can decrease solubility. Pre-warm both your this compound stock and the aqueous buffer to the experimental temperature (e.g., 37°C) before mixing. |
| Buffer Composition | If precipitation continues, try preparing the this compound working solution in a simpler buffer, such as saline, immediately before adding it to your final experimental system (e.g., cell culture medium). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Precipitation-Resistant this compound Formulation for In Vivo Studies
This protocol is adapted from a formulation known to achieve a clear solution of at least 2.25 mg/mL (6.12 mM).
-
Prepare a 22.5 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 22.5 mg/mL this compound in DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
This formulation should be prepared fresh on the day of use.
Visualizing Key Processes
To further aid in understanding this compound's mechanism and troubleshooting precipitation, the following diagrams are provided.
Caption: Mechanism of this compound as a GPIIb/IIIa antagonist.
Caption: A workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 148396-36-5 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Clues for understanding the structure and function of a prototypic human integrin: the platelet glycoprotein IIb/IIIa complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lefradafiban to Fradafiban Conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conversion of the prodrug Lefradafiban to its active form, this compound.
Troubleshooting Guides
Variability in the conversion rate of Lethis compound to this compound can arise from several factors during in-vitro experiments. This section provides a systematic approach to identifying and resolving common issues.
Issue: Inconsistent or Low Conversion Rate
Question: We are observing significant variability and lower-than-expected conversion of Lethis compound to this compound in our in-vitro assays. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent conversion rates are a common challenge in in-vitro prodrug studies. The conversion of Lethis compound, an ester-containing prodrug, to its active form, this compound, is primarily mediated by esterase enzymes.[1] Variability can be introduced by several experimental parameters. Below is a summary of potential influencing factors and a logical troubleshooting workflow.
The following table summarizes the potential impact of various experimental parameters on the enzymatic conversion rate. Note that the exact quantitative effects can be specific to the enzyme source and substrate.
| Parameter | Potential Impact on Conversion Rate | Troubleshooting Recommendations |
| pH | Esterase activity is highly pH-dependent, with an optimal range typically between 7.0 and 8.0.[2][3] A deviation from the optimal pH can significantly reduce enzyme activity. For example, some esterases may show a 27% decrease in activity at pH 7.0 and a 46% decrease at pH 9.0 compared to their optimum at pH 8.0.[2] | - Ensure the buffer pH is accurately prepared and stable throughout the experiment.- Verify the pH of the reaction mixture at the start and end of the incubation period.- Perform a pH-rate profile experiment to determine the optimal pH for the specific in-vitro system being used. |
| Temperature | Enzymatic reactions are sensitive to temperature. The optimal temperature for many mammalian esterases is around 37°C.[4] Deviations can lead to decreased activity. For instance, a decrease from 37°C to 34°C can reduce the metabolic activity of some enzymes by 18-24%. Conversely, temperatures above 40-50°C can lead to rapid enzyme inactivation. | - Use a calibrated incubator or water bath to maintain a constant and accurate temperature.- Monitor the temperature of the experimental setup throughout the incubation.- Avoid repeated freeze-thaw cycles of enzyme preparations, as this can lead to a loss of activity. |
| Enzyme Concentration | The rate of conversion is directly proportional to the concentration of active enzyme. Insufficient enzyme concentration will result in a slower conversion rate. The rate of prodrug conversion can be influenced by the ratio of prodrug to enzyme. | - Ensure consistent protein concentration of the enzyme source (e.g., liver microsomes, S9 fraction, plasma) in all experiments.- Perform a protein concentration assay to verify the enzyme concentration.- If using a new batch of enzyme preparation, it may be necessary to re-optimize the enzyme concentration. |
| Enzyme Source and Quality | The type and source of esterases significantly impact conversion rates. There are notable species differences in esterase activity. The quality of the enzyme preparation (e.g., liver microsomes, S9 fraction) is also critical; poor handling or storage can lead to degradation of enzymatic activity. | - Use an appropriate enzyme source that is known to have high esterase activity. Human liver microsomes or S9 fractions are often preferred for predicting human metabolism.- Ensure proper storage of enzyme preparations at -80°C and avoid repeated freeze-thaw cycles.- Qualify new batches of enzyme preparations by testing their activity with a known esterase substrate. |
| Substrate Concentration | At very high substrate concentrations, the enzyme may become saturated, leading to a plateau in the conversion rate. | - Determine the Michaelis-Menten kinetics (Km and Vmax) for the conversion of Lethis compound to this compound in your experimental system to understand the optimal substrate concentration range. |
| Presence of Inhibitors or Activators | Components in the reaction mixture, such as other compounds or solvents, could potentially inhibit or activate esterases. | - Review all components of the reaction mixture for known esterase inhibitors or activators.- If using solvents to dissolve Lethis compound, ensure the final concentration in the reaction is low and does not affect enzyme activity. A solvent control should be included. |
The following diagram illustrates a logical workflow for troubleshooting inconsistent Lethis compound to this compound conversion rates.
Caption: Troubleshooting workflow for inconsistent conversion.
Experimental Protocols
This section provides a detailed methodology for assessing the in-vitro conversion of Lethis compound to this compound.
Protocol: In-Vitro Conversion of Lethis compound to this compound using Human Liver Microsomes
1. Objective: To determine the rate of conversion of Lethis compound to this compound in the presence of human liver microsomes.
2. Materials:
-
Lethis compound (prodrug)
-
This compound (active drug standard)
-
Human Liver Microsomes (HLM)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) - Note: While esterases are the primary enzymes, including a regenerating system can account for any minor oxidative metabolism and is good practice in general metabolic stability assays.
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
Internal Standard (IS) for analytical quantification (structurally similar compound not present in the matrix)
-
HPLC-UV system
3. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Lethis compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 10 mM.
-
Prepare a stock solution of this compound and the Internal Standard in a suitable solvent at 1 mg/mL for creating calibration curves.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration typically 0.5-1.0 mg/mL)
-
Lethis compound stock solution (final substrate concentration typically 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard to precipitate the proteins and stop the reaction.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
4. Analytical Method: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for separating small molecules. The exact gradient will need to be optimized.
-
Flow Rate: Typically 1 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both Lethis compound and this compound have significant absorbance. This should be determined by running UV scans of both compounds.
-
Quantification: Create a calibration curve for this compound using standard solutions of known concentrations. The concentration of this compound in the experimental samples can be determined from this curve. The disappearance of Lethis compound can also be monitored.
5. Data Analysis:
-
Plot the concentration of this compound formed over time.
-
The initial rate of formation can be determined from the linear portion of the curve.
-
The rate of Lethis compound depletion can also be plotted to determine its half-life in the in-vitro system.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the conversion of Lethis compound to this compound?
A1: The conversion of Lethis compound to its active form, this compound, is a metabolic process primarily mediated by esterase enzymes. These enzymes hydrolyze the ester group in Lethis compound, yielding the active carboxylic acid metabolite, this compound. Cytochrome P450 enzymes are not significantly involved in this conversion.
The following diagram illustrates this metabolic pathway:
Caption: Metabolic conversion of Lethis compound to this compound.
Q2: Can I use plasma instead of liver microsomes to study the conversion?
A2: Yes, plasma can be used as the enzyme source as it contains various esterases. However, the esterase activity and profile in plasma can differ significantly from that in the liver. Liver microsomes or S9 fractions are generally preferred for in-vitro metabolism studies as the liver is the primary site of metabolism for many drugs. If the goal is to specifically study the stability of Lethis compound in circulation, then using plasma is appropriate.
Q3: We are seeing rapid degradation of Lethis compound but no corresponding increase in this compound. What could be the reason?
A3: This scenario could indicate a few possibilities:
-
This compound Instability: this compound itself might be unstable under the experimental conditions. You should run a control experiment incubating a known concentration of this compound under the same conditions (without Lethis compound) to check for its stability.
-
Further Metabolism: this compound might be further metabolized to other compounds that are not being detected by your analytical method. A more comprehensive metabolite identification study using mass spectrometry could investigate this.
-
Analytical Issues: There might be an issue with the detection or quantification of this compound. Re-validate your HPLC-UV method, including checking for co-eluting peaks and ensuring the calibration curve is accurate.
Q4: How can we minimize ex-vivo conversion of Lethis compound in samples collected for bioanalysis?
A4: To prevent the artificial conversion of Lethis compound to this compound in collected samples (e.g., blood, plasma) before analysis, several steps can be taken:
-
Temperature Control: Keep samples on ice immediately after collection and process them at low temperatures.
-
pH Control: Adjust the pH of the sample to a range where esterase activity is minimized, if this does not affect the stability of the analytes.
-
Enzyme Inhibitors: Add a broad-spectrum esterase inhibitor to the collection tubes. The choice of inhibitor and its concentration should be validated to ensure it does not interfere with the analysis.
-
Rapid Processing: Process the samples as quickly as possible to minimize the time for enzymatic conversion to occur. This includes prompt centrifugation to separate plasma and immediate freezing of the plasma at -80°C.
References
- 1. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The influence of temperature on the metabolic activity of CYP2C9, CYP2C19, and CYP3A4 genetic variants in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fradafiban Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during Fradafiban binding assays, with a specific focus on resolving issues of low signal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. It functions by mimicking the arginine-glycine-aspartic acid (RGD) sequence found in endogenous ligands like fibrinogen. By binding to the GPIIb/IIIa receptor on platelets, this compound competitively inhibits the binding of fibrinogen, thereby blocking the final common pathway of platelet aggregation.
Q2: What is the typical binding affinity of this compound for the GPIIb/IIIa receptor?
This compound binds to the human platelet GPIIb/IIIa complex with a dissociation constant (Kd) of approximately 148 nM.[1] This value is a critical parameter for designing and interpreting binding assays. A lower Kd value signifies a higher binding affinity.
Q3: What type of assay is most suitable for studying this compound binding?
Radioligand binding assays are considered the gold standard for determining the affinity and kinetics of ligand-receptor interactions.[2][3][4] For membrane-bound receptors like GPIIb/IIIa, a filtration-based radioligand binding assay is a robust and commonly used method.[3] This typically involves incubating platelet membranes with a radiolabeled ligand and then separating the bound from free radioligand by vacuum filtration.
Q4: What is a suitable radioligand for a this compound competitive binding assay?
Given that this compound is a competitive antagonist of the GPIIb/IIIa receptor's natural ligand, fibrinogen, radiolabeled fibrinogen is an appropriate choice. [125I]-Fibrinogen is a commonly used radioligand for studying binding to the GPIIb/IIIa receptor on platelets.
Troubleshooting Guide: Low Signal in this compound Binding Assays
Low signal is a frequent challenge in binding assays and can arise from various factors related to reagents, experimental conditions, or the receptor preparation itself. This guide provides a systematic approach to identifying and resolving the root cause of a weak signal.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Reagent Quality & Integrity | 1. Verify Radioligand Quality: - Check Specific Activity: Ensure the [125I]-Fibrinogen has a high specific activity. Low specific activity will result in a lower signal-to-noise ratio. - Assess Radiochemical Purity: Degradation of the radioligand can lead to reduced binding. If the radioligand is old or has been stored improperly, consider purchasing a fresh batch. - Perform Quality Control: Run a simple binding experiment with a known positive control to confirm the radioligand is active. 2. Confirm this compound Integrity: - Check Purity and Storage: Ensure the unlabeled this compound is of high purity and has been stored correctly to prevent degradation. - Verify Concentration: Inaccuracies in stock solution preparation can lead to lower than expected concentrations in the assay. Re-measure the concentration if possible. |
| Assay Conditions | 1. Optimize Incubation Time and Temperature: - Ensure Equilibrium: Binding reactions must reach equilibrium for accurate results. Insufficient incubation time is a common cause of low signal. Determine the optimal incubation time by performing a time-course experiment. For many filtration assays, 60 minutes at 30°C is a good starting point. - Temperature Stability: Maintain a consistent temperature throughout the incubation period. Fluctuations can affect binding kinetics. 2. Inappropriate Buffer Composition: - pH and Ionic Strength: The pH and ionic strength of the binding buffer can significantly impact receptor conformation and ligand binding. A common buffer for platelet membrane assays is 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4. - Divalent Cations: GPIIb/IIIa receptor binding is dependent on divalent cations like Mg2+ and Ca2+. Ensure these are present at optimal concentrations in your buffer. |
| Receptor Preparation & Concentration | 1. Low Receptor Density (Bmax): - Source of Platelets: The number of GPIIb/IIIa receptors can vary. Ensure you are using a sufficient amount of platelet membrane preparation in your assay. Typical concentrations range from 50-120 µg of protein per well for tissue preparations. - Membrane Preparation Quality: Improper isolation and storage of platelet membranes can lead to receptor degradation. Prepare fresh membranes or validate the quality of your stored aliquots. 2. Receptor Inactivation: - Protease Degradation: Use protease inhibitors during membrane preparation to prevent receptor degradation. - Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your membrane preparations as this can denature the receptor. |
| Experimental Technique | 1. Inefficient Filtration and Washing: - Filter Type: Use appropriate glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. - Washing Technique: Insufficient washing can lead to high background, while excessive washing can cause dissociation of the bound ligand, resulting in a low signal. Optimize the number and volume of washes with ice-cold wash buffer. 2. Inaccurate Pipetting: - Small Volumes: Be precise when pipetting small volumes of radioligand and competitor solutions. Calibrate your pipettes regularly. |
Experimental Protocols
Protocol 1: Platelet Membrane Preparation
This protocol describes the isolation of platelet-rich membranes for use in this compound binding assays.
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Platelet Pellet Collection: Transfer the PRP to a new tube and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Washing: Resuspend the platelet pellet in a wash buffer (e.g., Tyrode's buffer) and repeat the centrifugation step.
-
Lysis: Resuspend the washed platelet pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Membrane Isolation: Centrifuge the homogenate at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the membranes.
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in the assay binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: [125I]-Fibrinogen Competition Binding Assay (Filtration Method)
This protocol outlines the steps for a competition binding assay to determine the inhibitory constant (Ki) of this compound.
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each condition:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of a saturating concentration of unlabeled fibrinogen (e.g., 10 µM).
-
Competition: 50 µL of varying concentrations of this compound.
-
-
Add Radioligand: Add 50 µL of [125I]-Fibrinogen to all wells at a concentration at or below its Kd for the GPIIb/IIIa receptor.
-
Add Membranes: Add 150 µL of the prepared platelet membrane suspension (50-120 µg protein/well) to all wells. The final assay volume is 250 µL.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% PEI.
-
Washing: Wash the filters four times with ice-cold wash buffer.
-
Drying: Dry the filter plate for 30 minutes at 50°C.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the average total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [125I]-Fibrinogen binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in the GPIIb/IIIa signaling pathway.
Caption: A logical workflow for troubleshooting low signal in this compound binding assays.
References
- 1. Use of 125I-fibrinogen kinetic data to detect disseminated intravascular coagulation and deposition of fibrin in patients with metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibrinogen uptake test - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
How to minimize off-target effects of Fradafiban
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of Fradafiban during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nonpeptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3. It binds to this receptor on the surface of platelets with a dissociation constant (Kd) of 148 nM.[1][2] By blocking this receptor, this compound inhibits the final common pathway of platelet aggregation.
Q2: What are the known or potential off-target effects of this compound?
A2: While specific off-target interactions for this compound have not been extensively published, its drug class (GP IIb/IIIa inhibitors) provides insights into potential off-target activities. For example, the monoclonal antibody inhibitor abciximab is known to cross-react with other integrins, such as αvβ3 and Mac-1 (αMβ2), which can lead to anti-inflammatory effects. Small molecule inhibitors in this class have also been associated with modulating inflammatory responses. Therefore, it is plausible that this compound could interact with other integrins or related signaling proteins. Preliminary in-house (hypothetical) screening data suggests potential low-affinity interactions with certain kinases, which should be experimentally verified.
Q3: What are the general strategies to minimize off-target effects in my experiments?
A3: To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (inhibition of platelet aggregation) through careful dose-response studies.
-
Employ structurally distinct inhibitors: Use an alternative GP IIb/IIIa inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target activity and not a shared off-target effect.
-
Utilize genetic validation: Techniques like CRISPR-Cas9 or siRNA to knock down the GP IIb/IIIa receptor can help verify that the biological effect is a direct result of modulating the intended target.
-
Perform comprehensive off-target profiling: Conduct in vitro screening assays, such as broad kinase panels or receptor binding assays, to identify potential off-target interactions.
Troubleshooting Guides
This section provides solutions to common issues that may arise during your experiments with this compound, potentially related to off-target effects.
Issue 1: Unexpected Cell Toxicity or Phenotype Observed
-
Symptoms: You observe cytotoxicity, changes in cell morphology, or a biological response that is not consistent with the known function of the GP IIb/IIIa receptor in your cell model.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: In parallel with your main experiment, include a positive control to confirm that this compound is engaging its target at the concentrations used. An example would be a platelet aggregation assay.
-
Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype. If the effect occurs at concentrations significantly higher than those required for GP IIb/IIIa inhibition, it is more likely to be an off-target effect.
-
Orthogonal Controls:
-
Use a structurally unrelated GP IIb/IIIa inhibitor. If the unexpected phenotype is not replicated, it suggests an off-target effect specific to this compound's chemical structure.
-
Use a negative control compound that is structurally similar to this compound but inactive against the GP IIb/IIIa receptor. If this compound reproduces the unexpected phenotype, it strongly points to an off-target effect.
-
-
Off-Target Profiling: Submit this compound for screening against a broad panel of receptors and kinases to identify potential off-target interactions.
-
Issue 2: Inconsistent Results Between Different Cell Lines
-
Symptoms: this compound shows the expected inhibitory effect on platelet aggregation but produces variable or contradictory results in other cell-based assays.
-
Possible Cause: The expression levels of the on-target (GP IIb/IIIa) and potential off-targets may vary between different cell lines.
-
Troubleshooting Steps:
-
Characterize Target Expression: Quantify the expression level of the GP IIb/IIIa receptor in all cell lines used in your experiments (e.g., via qPCR, Western blot, or flow cytometry).
-
Correlate On-Target Activity with Expression: Determine if the potency of this compound correlates with the expression level of its intended target.
-
Investigate Potential Off-Target Expression: If off-target profiling has identified potential secondary targets, assess their expression levels in your cell lines. This may explain cell line-specific responses.
-
Data Presentation
Table 1: Hypothetical Off-Target Kinase Profile for this compound
This table presents hypothetical data from a kinase profiling study to illustrate how to identify potential off-target interactions.
| Kinase Target | This compound Activity (% Inhibition @ 10 µM) |
| GP IIb/IIIa (On-Target) | 98% |
| Kinase A | 55% |
| Kinase B | 48% |
| Kinase C | 15% |
| Kinase D | 8% |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
-
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound to a range of concentrations.
-
In a multi-well plate, add the recombinant kinase, a suitable substrate, and radiolabeled ATP ([γ-³²P]ATP).
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and transfer the contents to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any kinases showing significant inhibition.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that this compound binds to its intended target (and potential off-targets) in a cellular context.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry. A shift in the melting curve upon this compound treatment indicates direct binding.
-
Visualizations
Caption: this compound's mechanism of action on the GP IIb/IIIa receptor.
Caption: Troubleshooting workflow for an unexpected experimental result.
References
Improving reproducibility of Fradafiban platelet aggregation data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of platelet aggregation data when studying the GPIIb/IIIa antagonist, Fradafiban.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3. The GP IIb/IIIa receptor is the final common pathway for platelet aggregation.[1] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate.[1][2] this compound competitively inhibits the binding of fibrinogen to the activated GP IIb/IIIa receptor, thereby preventing platelet aggregation.
Q2: What are the common agonists used to induce platelet aggregation in this compound studies?
A2: Common agonists used in conjunction with this compound include Adenosine Diphosphate (ADP) and collagen. ADP activates platelets through P2Y1 and P2Y12 receptors, while collagen initiates activation via the GPVI and α2β1 integrin receptors. Both pathways ultimately lead to the activation of the GP IIb/IIIa receptor.
Q3: What is Light Transmission Aggregometry (LTA)?
A3: Light Transmission Aggregometry (LTA) is a widely used laboratory method to measure platelet function. It works by passing a beam of light through a suspension of platelet-rich plasma (PRP). In resting PRP, platelets are in suspension, and the light transmission is low. When an agonist is added, platelets aggregate, causing the plasma to become clearer and allowing more light to pass through. The change in light transmission is measured over time and is proportional to the extent of platelet aggregation.
Q4: What are the critical pre-analytical variables that can affect the reproducibility of platelet aggregation data?
A4: Several pre-analytical factors can significantly impact the results of platelet aggregation assays:
-
Blood Collection: Proper venipuncture technique with an appropriate needle gauge is crucial to minimize platelet activation. The first few milliliters of blood drawn should be discarded.
-
Anticoagulant: 3.2% sodium citrate is the standard anticoagulant for most platelet aggregation studies. The ratio of blood to anticoagulant (usually 9:1) must be precise.
-
Sample Handling: Blood samples should be kept at room temperature and processed promptly, ideally within one to four hours of collection. Exposure to cold temperatures can activate platelets.
-
Centrifugation: The speed and duration of centrifugation to prepare platelet-rich plasma (PRP) must be consistent to ensure a stable platelet count.
Troubleshooting Guide
High variability in platelet aggregation inhibition is a common challenge. This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommendation | Expected Outcome/Value |
| Lower than expected inhibition of platelet aggregation | 1. This compound Degradation: Improper storage or handling of this compound stock solutions. 2. Suboptimal Agonist Concentration: Agonist concentration is too high, overcoming the inhibitory effect of this compound. 3. High Platelet Count in PRP: Higher platelet counts may require higher concentrations of the inhibitor for the same level of inhibition. | 1. Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response curve for the agonist to determine the EC50 (concentration that gives 50% of maximal aggregation) and use a concentration around the EC80 for inhibition studies. 3. Standardize the platelet count of the PRP to a consistent value (e.g., 250 x 10⁹/L) by diluting with platelet-poor plasma (PPP) if necessary. | 1. Consistent inhibitory effect of this compound. 2. A clear dose-dependent inhibition by this compound. For example, with 20 µmol/L ADP, complete suppression of aggregation is expected with ≥3-mg doses of this compound ex vivo. 3. Reduced variability in inhibition percentages between experiments. |
| High inter-donor variability in this compound's effect | 1. Genetic Variations: Polymorphisms in the genes encoding for the GP IIb/IIIa receptor can affect inhibitor binding. 2. Differences in Platelet Reactivity: Baseline platelet reactivity can vary significantly between individuals. 3. Variable Platelet Counts: Natural variation in platelet counts among donors. | 1. If possible, genotype donors for common platelet receptor polymorphisms. Acknowledge and report the biological variability. 2. Always run a baseline aggregation response for each donor's platelets without the inhibitor. Normalize the inhibition data to the baseline response. 3. Adjust the platelet count of PRP from all donors to a standardized value. | 1. Better understanding of outlier data points. 2. More accurate comparison of this compound's potency across different donors. 3. Minimized variability in aggregation results due to differences in platelet numbers. |
| Irreproducible aggregation curves | 1. Inconsistent Pipetting Technique: Variation in the volume of agonist or inhibitor added. 2. Temperature Fluctuations: Platelet function is sensitive to temperature changes. 3. Delayed Sample Processing: Platelet reactivity can change over time after blood collection. | 1. Use calibrated pipettes and ensure consistent mixing upon addition of reagents. 2. Ensure the aggregometer cuvettes and PRP are maintained at 37°C throughout the experiment. 3. Process all samples within a consistent and narrow timeframe after blood collection (e.g., within 2 hours). | 1. Consistent shape and magnitude of aggregation curves for the same conditions. 2. Stable baseline and reproducible aggregation responses. 3. Minimized time-dependent artifacts in platelet function. |
| No aggregation observed, even in control samples | 1. Inactive Agonist: The agonist solution may have degraded. 2. Low Platelet Count: The platelet count in the PRP may be too low for a detectable aggregation response. 3. Presence of unintended inhibitors: Donor may have ingested medication (e.g., aspirin, NSAIDs) that affects platelet function. | 1. Prepare fresh agonist solutions and validate their activity on a known normal control sample. 2. Check the platelet count of the PRP. It should ideally be between 150-500 x 10⁹/L. 3. Screen donors for the use of medications that interfere with platelet function for at least 10-14 days prior to blood donation. | 1. Robust aggregation in control samples. 2. A clear aggregation response in the absence of this compound. 3. Reliable and interpretable data from all donors. |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol describes the preparation of PRP and PPP from human whole blood for use in light transmission aggregometry.
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio)
-
15 mL conical centrifuge tubes
-
Calibrated centrifuge
-
Pipettes and tips
Procedure:
-
Blood Collection: Collect whole blood using a 19-21 gauge needle, avoiding prolonged tourniquet application. Discard the first 2-3 mL of blood.
-
Resting Period: Allow the blood to rest at room temperature for 30 minutes to 1 hour to allow for recovery from any activation during collection.
-
First Centrifugation (for PRP): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
PRP Collection: Carefully aspirate the upper, platelet-rich plasma layer without disturbing the buffy coat (the white layer of leukocytes) and transfer it to a new plastic tube.
-
Platelet Count Adjustment: Determine the platelet count in the PRP. If necessary, adjust the platelet count to a standardized concentration (e.g., 250 x 10⁹/L) by diluting with PPP.
-
Second Centrifugation (for PPP): Re-centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cells.
-
PPP Collection: Aspirate the supernatant, which is the platelet-poor plasma, and transfer it to a new tube. PPP will be used as a reference (100% aggregation) in the aggregometer.
-
Storage: Keep the prepared PRP and PPP at room temperature and use within 3-4 hours.
Light Transmission Aggregometry (LTA) Protocol for this compound
This protocol outlines the procedure for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation using LTA.
Materials:
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
This compound stock solution and serial dilutions
-
Agonist solution (e.g., ADP or collagen)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes and tips
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette the required volume of PPP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. Set this as 100% aggregation (maximum light transmission).
-
Pipette the same volume of PRP into another cuvette with a stir bar and place it in the instrument. Set this as 0% aggregation (minimum light transmission).
-
-
Incubation with this compound:
-
Pipette the standardized PRP into a new set of cuvettes with stir bars.
-
Add a small volume of the desired concentration of this compound solution or vehicle control to the PRP.
-
Incubate the PRP with this compound or vehicle for a specified time (e.g., 5-15 minutes) at 37°C in the aggregometer's incubation wells.
-
-
Initiation of Aggregation:
-
Place the cuvette containing the PRP and this compound/vehicle into the measurement channel.
-
Start the recording.
-
Add the agonist (e.g., ADP to a final concentration of 5-20 µM or collagen to a final concentration of 1-5 µg/mL) to the cuvette.
-
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable aggregation plateau is reached.
-
Data Analysis:
-
Determine the maximum aggregation percentage for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
If a dose-response curve is generated, calculate the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation response).
-
Visualizations
Platelet Aggregation Signaling Pathway
Caption: this compound blocks the final common pathway of platelet aggregation.
Experimental Workflow for LTA with this compound
Caption: Workflow for assessing this compound's effect on platelet aggregation.
Troubleshooting Logic for Low this compound Potency
Caption: Troubleshooting logic for unexpected this compound results.
References
Validation & Comparative
A Comparative Guide to Fradafiban and Tirofiban in Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors, Fradafiban and Tirofiban, in platelet inhibition studies. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding and evaluation of these antiplatelet agents.
Introduction to this compound and Tirofiban
This compound and Tirofiban are both potent antagonists of the platelet GPIIb/IIIa receptor, a key player in the final common pathway of platelet aggregation.[1][2] By blocking this receptor, they prevent fibrinogen from cross-linking platelets, thereby inhibiting thrombus formation.[2] Tirofiban is a non-peptide, small molecule inhibitor that is administered intravenously.[2] this compound is a nonpeptide mimetic of the arginine-glycine-aspartic acid (RGD) recognition sequence and has been studied in intravenous formulations, while its orally active prodrug is Lethis compound.[3]
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
Both this compound and Tirofiban exert their antiplatelet effects by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets. This action blocks the final common pathway of platelet aggregation, regardless of the initial stimulus.
Quantitative Comparison of In Vitro Performance
Table 1: Binding Affinity to GPIIb/IIIa Receptor
| Compound | Dissociation Constant (Kd) | Method | Source |
| This compound | 148 nM | Radioligand binding assay ([³H]-Fradafiban) | |
| Tirofiban | ~15 nM | Not Specified |
Table 2: Inhibition of Platelet Aggregation (IC50)
| Compound | Agonist | IC50 | Species | Source |
| Tirofiban | ADP | ~70 ng/mL | Porcine | |
| Collagen | ~200 ng/mL | Porcine | ||
| Platelet Aggregation | ~37 nmol/L | Human | ||
| This compound | Not Available | Not Available | Not Available |
Table 3: Ex Vivo Platelet Aggregation Inhibition in Humans
| Compound | Dose | Agonist (Concentration) | Percent Inhibition | Time Point | Source |
| This compound | 5 mg (IV infusion over 30 min) | ADP (20 µmol/L) | 100% | 27 minutes post-administration | |
| 5 mg (IV infusion over 30 min) | Collagen (1.0 µg/mL) | 100% | Not Specified | ||
| 15 mg (IV infusion over 30 min) | Collagen (10 µg/mL) | 97 ± 3% | Not Specified | ||
| Lethis compound (oral prodrug of this compound) | 50 mg (single oral dose) | ADP | 59 ± 14% | 8 hours post-administration | |
| 100 mg (single oral dose) | ADP | 90 ± 12% | 8 hours post-administration | ||
| 150 mg (single oral dose) | ADP | 99 ± 2% | 8 hours post-administration | ||
| Tirofiban | Not directly comparable in this format | ADP | Significant inhibition observed at concentrations of 12.5 ng/mL, with total inhibition at 50 ng/mL in diabetic patients' platelets in vitro. | In vitro incubation | |
| Not directly comparable in this format | Collagen | Inhibition required 25 ng/mL, with complete inhibition at 100 ng/mL in diabetic patients' platelets in vitro. | In vitro incubation |
Experimental Protocols
The following section details the methodologies for key experiments cited in this guide.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This is a standard method used to assess platelet function by measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Detailed Steps:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.
-
PRP and PPP Preparation:
-
Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
The remaining blood is then centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.
-
-
Assay Performance:
-
Aliquots of PRP are incubated with varying concentrations of the inhibitor (this compound or Tirofiban) or a vehicle control at 37°C.
-
The PRP samples are then placed in an aggregometer, and a baseline light transmission is recorded.
-
A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to induce aggregation. Agonist concentrations are typically in the range of 5-20 µM for ADP and 1-10 µg/mL for collagen.
-
-
Data Analysis: The change in light transmission is recorded over time. The maximum aggregation is determined, and the percentage of inhibition is calculated relative to the control. The IC50 value, the concentration of the inhibitor that produces 50% inhibition of the maximal aggregation, is then determined.
Summary and Conclusion
Both this compound and Tirofiban are potent inhibitors of the GPIIb/IIIa receptor, effectively blocking platelet aggregation. Based on the available data, Tirofiban appears to have a higher binding affinity (lower Kd value) to the GPIIb/IIIa receptor compared to this compound. While direct comparative IC50 values are not available for this compound, ex vivo studies demonstrate its potent dose-dependent inhibition of platelet aggregation induced by both ADP and collagen.
The choice between these agents in a research or drug development context may depend on various factors, including the desired route of administration (intravenous for Tirofiban and potentially oral for this compound's prodrug, Lethis compound), the required onset and duration of action, and the specific experimental or clinical setting. Further head-to-head studies are necessary to provide a more definitive comparison of the potency and efficacy of this compound and Tirofiban.
References
A Comparative Analysis of Fradafiban and Eptifibatide: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two glycoprotein (GP) IIb/IIIa inhibitors: Fradafiban and Eptifibatide. This analysis is based on available preclinical and clinical data to inform research and development decisions.
This compound, a nonpeptide antagonist, and Eptifibatide, a cyclic heptapeptide derived from rattlesnake venom, are both potent inhibitors of the platelet GP IIb/IIIa receptor. This receptor is the final common pathway for platelet aggregation, making it a critical target for antiplatelet therapies in the context of acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI). While both drugs share a common mechanism of action, their distinct molecular structures and pharmacokinetic profiles may translate to differences in their clinical performance.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
Both this compound and Eptifibatide exert their antiplatelet effect by competitively inhibiting the binding of fibrinogen to the GP IIb/IIIa receptor on activated platelets. This blockage prevents the cross-linking of platelets, thereby inhibiting thrombus formation.
Eptifibatide, a KGD (Lys-Gly-Asp) mimetic, reversibly binds to the platelet receptor.[1][2] this compound is a nonpeptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence, which is the recognition site for ligands of the integrin family of receptors, including the GP IIb/IIIa receptor.
Pharmacodynamic and Pharmacokinetic Properties: A Quantitative Comparison
The following tables summarize the key pharmacodynamic and pharmacokinetic parameters for this compound and Eptifibatide based on available data. Direct head-to-head comparative studies are limited, and data for this compound are primarily derived from studies of its intravenous administration and its oral prodrug, Lethis compound.
| Parameter | This compound | Eptifibatide | Reference |
| Target | Glycoprotein IIb/IIIa Receptor | Glycoprotein IIb/IIIa Receptor | [2] |
| Binding Affinity (Kd) | 148 nM | 120 nM | [3] |
| Inhibition of Platelet Aggregation (IC50) | Not directly reported in vitro; 100% inhibition of ADP-induced aggregation with 5 mg IV infusion. | 0.11-0.22 µg/mL (ADP-induced) | [4] |
Table 1: Comparative Pharmacodynamics of this compound and Eptifibatide
| Parameter | This compound (from Lethis compound studies) | Eptifibatide | Reference |
| Administration | Intravenous (this compound), Oral (Lethis compound) | Intravenous | |
| Half-life (t1/2) | Not explicitly reported for IV this compound | Approximately 2.5 hours | |
| Protein Binding | Not Available | Approximately 25% | |
| Metabolism | Lethis compound is a prodrug converted to this compound | Minimal | |
| Excretion | Not Available | Primarily renal |
Table 2: Comparative Pharmacokinetics of this compound and Eptifibatide
Clinical Efficacy and Safety: A Review of Clinical Trial Data
Eptifibatide
Eptifibatide has been extensively studied in large-scale clinical trials and is approved for use in ACS and PCI.
-
PURSUIT Trial: In patients with non-ST-segment elevation ACS, Eptifibatide significantly reduced the primary endpoint of death or non-fatal myocardial infarction at 30 days compared to placebo.
-
IMPACT-II Trial: This trial demonstrated that Eptifibatide, in conjunction with heparin and aspirin, reduces ischemic events following PCI.
-
ESPRIT Trial: A higher dose of Eptifibatide showed a reduction in the composite endpoint of death, myocardial infarction, urgent target vessel revascularization, and thrombotic bailout in patients undergoing coronary stenting.
The primary safety concern with Eptifibatide is bleeding, which is a class effect of GP IIb/IIIa inhibitors. Thrombocytopenia has also been reported.
This compound and Lethis compound
Clinical development of this compound and its oral prodrug Lethis compound was focused on both intravenous and long-term oral antiplatelet therapy.
-
A study in healthy male subjects showed that intravenous this compound produced profound and sustained inhibition of platelet aggregation.
-
Clinical trials with Lethis compound in patients with stable coronary artery disease undergoing elective angioplasty demonstrated a dose-dependent increase in fibrinogen receptor occupancy and inhibition of platelet aggregation. However, an increased incidence of bleeding was observed at higher doses.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Eptifibatide.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200g for 10 minutes) to separate the PRP from red and white blood cells.
-
Platelet Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000g for 15 minutes) to obtain PPP, which is used as a reference (100% light transmission).
-
Assay Procedure:
-
PRP is placed in a cuvette in an aggregometer and warmed to 37°C.
-
A baseline light transmission is established.
-
The test compound (this compound or Eptifibatide) or vehicle is added and incubated for a specified time.
-
A platelet agonist, such as adenosine diphosphate (ADP), is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission from baseline. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of aggregation) can be calculated from a dose-response curve.
Receptor Binding Assay (Flow Cytometry)
This method is used to determine the percentage of GP IIb/IIIa receptors on platelets that are occupied by the antagonist.
-
Sample Preparation: Whole blood or PRP is incubated with the GP IIb/IIIa inhibitor (this compound or Eptifibatide) at various concentrations.
-
Ligand Binding: A fluorescently labeled ligand that binds to the GP IIb/IIIa receptor, such as FITC-labeled fibrinogen or a specific monoclonal antibody (e.g., PAC-1), is added to the samples.
-
Incubation: The samples are incubated to allow the labeled ligand to bind to the unoccupied receptors.
-
Flow Cytometry Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer. The amount of bound fluorescent ligand is inversely proportional to the number of receptors occupied by the inhibitor.
-
Data Analysis: The percentage of receptor occupancy is calculated by comparing the fluorescence intensity of inhibitor-treated platelets to that of untreated control platelets.
Conclusion
Both this compound and Eptifibatide are potent inhibitors of the GP IIb/IIIa receptor, a key player in platelet aggregation. Eptifibatide has a well-established clinical profile with proven efficacy in ACS and PCI. This compound, and its oral prodrug Lethis compound, have demonstrated significant antiplatelet activity in early clinical studies. The choice between these or other GP IIb/IIIa inhibitors for further development or clinical application will depend on a comprehensive evaluation of their relative efficacy, safety, pharmacokinetic profiles, and cost-effectiveness in specific patient populations. This guide provides a foundation of the available comparative data to aid in these critical assessments.
References
- 1. ovid.com [ovid.com]
- 2. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profound and sustained inhibition of platelet aggregation by this compound, a nonpeptide platelet glycoprotein IIb/IIIa antagonist, and its orally active prodrug, Lethis compound, in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Fradafiban vs. Abciximab: An In Vitro Efficacy Comparison for Researchers
In the landscape of antiplatelet therapies, both Fradafiban and Abciximab have emerged as potent antagonists of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. This guide provides a detailed in vitro comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential applications of these compounds.
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
Both this compound and Abciximab exert their antiplatelet effects by targeting the GP IIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of platelets.[1][2] Activation of this receptor is the final, crucial step in platelet aggregation, regardless of the initial stimulus.[1] Upon activation, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind to ligands such as fibrinogen and von Willebrand factor (vWF).[1] These ligands then act as bridges between adjacent platelets, leading to the formation of a platelet plug.[1]
This compound is a nonpeptide antagonist, while Abciximab is the Fab fragment of a chimeric human-murine monoclonal antibody. By blocking the GP IIb/IIIa receptor, both agents prevent the binding of fibrinogen and vWF, thereby inhibiting platelet aggregation.
In Vitro Efficacy: A Quantitative Comparison
While direct head-to-head in vitro studies are limited, data from separate investigations provide insights into the relative potency of this compound and Abciximab in inhibiting platelet function.
| Parameter | This compound | Abciximab | Agonist |
| IC50 (Platelet Aggregation) | ~2 mg (extrapolated dose for half-maximal inhibition) | 1.25-2.3 µg/mL | 20 µM ADP |
| IC50 (Platelet Aggregation) | <1 mg (extrapolated dose for half-maximal inhibition) | 2.3-3.8 µg/mL | 1 µg/mL Collagen |
| Receptor Binding (Kd) | 148 nmol/L | Not explicitly found in searched literature | N/A |
Note: The IC50 values for this compound are presented as extrapolated doses from an ex vivo study, while Abciximab values are from in vitro experiments. Direct comparison should be made with caution due to potential differences in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro efficacy studies. Below are outlines of key experimental protocols used to assess the function of GP IIb/IIIa antagonists.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Blood Collection: Whole blood is drawn from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
PRP and PPP Preparation: The whole blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP). A portion of the remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Assay Procedure:
-
PRP is placed in a cuvette in an aggregometer and stirred at a constant temperature (37°C).
-
A baseline light transmission is established.
-
The GP IIb/IIIa antagonist (this compound or Abciximab) or a vehicle control is added to the PRP and incubated.
-
A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate, causing the PRP to become more transparent.
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation) and PRP (representing 0% aggregation). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of aggregation, can then be determined.
Fibrinogen Binding Assay (Flow Cytometry)
This assay quantifies the binding of fluorescently labeled fibrinogen to the GP IIb/IIIa receptor on the surface of platelets.
-
Blood Sample Preparation: Whole blood is collected with an anticoagulant.
-
Platelet Stimulation and Inhibition:
-
Aliquots of whole blood are incubated with the GP IIb/IIIa antagonist (this compound or Abciximab) at various concentrations or a vehicle control.
-
Platelets are then stimulated with an agonist (e.g., ADP, thrombin) to activate the GP IIb/IIIa receptors.
-
-
Fibrinogen Labeling and Incubation: Fluorescently labeled fibrinogen is added to the samples and incubated to allow binding to the activated GP IIb/IIIa receptors.
-
Flow Cytometry Analysis:
-
The samples are analyzed using a flow cytometer.
-
Platelets are identified based on their light scatter properties.
-
The fluorescence intensity of the platelets is measured, which is proportional to the amount of bound fibrinogen.
-
-
Data Analysis: The inhibition of fibrinogen binding by the antagonist is calculated by comparing the fluorescence intensity of treated samples to that of the vehicle control. The Kd (dissociation constant) can be determined from binding saturation experiments.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental setups, the following diagrams are provided in the DOT language for Graphviz.
Caption: Platelet Activation and GP IIb/IIIa Signaling Pathway.
References
Head-to-Head Comparison: Fradafiban and Clopidogrel in Platelet Aggregation Inhibition
In the landscape of antiplatelet therapies, both Fradafiban and Clopidogrel have emerged as significant agents, albeit with distinct mechanisms of action and clinical profiles. This guide provides a detailed, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their work.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and Clopidogrel lies in their targets within the platelet aggregation cascade.
This compound is a nonpeptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2] This receptor represents the final common pathway for platelet aggregation.[1] By directly blocking the GP IIb/IIIa receptor, this compound prevents the binding of fibrinogen, thereby inhibiting platelet aggregation regardless of the initial stimulus.[1][3] this compound is the active form of its orally administered prodrug, Lethis compound.
Clopidogrel , on the other hand, is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2C19. Its active metabolite irreversibly inhibits the P2Y12 subtype of the ADP receptor on the platelet surface. This blockade prevents ADP-mediated activation of the GP IIb/IIIa receptor complex, ultimately reducing platelet aggregation.
Quantitative Comparison of Platelet Inhibition
The efficacy of both drugs in inhibiting platelet aggregation has been quantified in various studies. The following tables summarize key data points for a comparative analysis.
Table 1: this compound (and its prodrug Lethis compound) Platelet Aggregation Inhibition
| Agonist | Dose of this compound/Lethis compound | Percent Inhibition of Platelet Aggregation | Study Population |
| ADP (20 µmol/L) | 5 mg this compound (IV infusion) | 100% | Healthy male subjects |
| Collagen (1 µg/mL) | 1 mg this compound (IV infusion) | 70 ± 16% | Healthy male subjects |
| Collagen (1 µg/mL) | ≥3 mg this compound (IV infusion) | 100% | Healthy male subjects |
| Collagen (10 µg/mL) | 15 mg this compound (IV infusion) | 97 ± 3% | Healthy male subjects |
| ADP (20 µmol/L) | 50 mg Lethis compound (oral) | 59 ± 14% (at 8 hours) | Healthy male subjects |
| ADP (20 µmol/L) | 100 mg Lethis compound (oral) | 90 ± 12% (at 8 hours) | Healthy male subjects |
| ADP (20 µmol/L) | 150 mg Lethis compound (oral) | 99 ± 2% (at 8 hours) | Healthy male subjects |
| ADP (1 mmol/l) | 30 mg Lethis compound (tid, oral) | Median Fibrinogen Receptor Occupancy: 71% | Patients with stable coronary artery disease |
| ADP (1 mmol/l) | 45 mg Lethis compound (tid, oral) | Median Fibrinogen Receptor Occupancy: 85% | Patients with stable coronary artery disease |
| ADP (1 mmol/l) | 60 mg Lethis compound (tid, oral) | Median Fibrinogen Receptor Occupancy: 88% | Patients with stable coronary artery disease |
Table 2: Clopidogrel Platelet Aggregation Inhibition
| Agonist | Dose of Clopidogrel | Percent Inhibition of Platelet Aggregation | Study Population |
| ADP | 75 mg/day (steady state) | 40% to 60% | Not specified |
| ADP | 75 mg | 24.6 ± 3.3% | Patients with a history of myocardial infarction |
| Collagen | 75 mg | 36.5 ± 4.2% | Patients with a history of myocardial infarction |
Experimental Protocols
The data presented above were generated from rigorous experimental protocols. Below are summaries of the key methodologies employed.
Platelet Aggregation Assays
-
Objective: To measure the extent of platelet aggregation in response to various agonists after drug administration.
-
Methodology:
-
Blood Collection: Whole blood is drawn from subjects, typically into tubes containing an anticoagulant like sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Aggregation Measurement: The PRP is placed in an aggregometer. A baseline light transmittance is established.
-
Agonist Addition: A platelet agonist (e.g., ADP, collagen, thrombin receptor agonist peptide - TRAP) is added to the PRP to induce aggregation.
-
Data Recording: As platelets aggregate, the light transmittance through the sample increases. This change is recorded over time to determine the maximum aggregation percentage.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the aggregation in samples from treated subjects to that of control (placebo or baseline) samples.
-
Fibrinogen Receptor Occupancy (FRO) Assay (for this compound/Lethis compound)
-
Objective: To determine the percentage of GP IIb/IIIa receptors blocked by this compound.
-
Methodology: This assay was mentioned in a phase II study of Lethis compound. While the specific details of the protocol are not exhaustively described in the provided results, it generally involves using a labeled antibody or ligand that binds to the GP IIb/IIIa receptor. By measuring the amount of labeled substance that can bind to the platelets after treatment with the drug, the percentage of receptors that are occupied (blocked) by the drug can be determined. The results showed a close relationship between FRO and the inhibition of platelet aggregation.
Safety and Tolerability
A critical aspect of any therapeutic agent is its safety profile.
This compound (via Lethis compound)
-
In a study with patients undergoing elective angioplasty, Lethis compound was generally well-tolerated.
-
No major bleeding events were reported.
-
There was a dose-dependent increase in minor and insignificant bleeding, with the 60 mg dose group having a 71% incidence. The most common event was puncture site bleeding.
-
The odds of bleeding increased by 3% for every 1% increase in fibrinogen receptor occupancy.
Clopidogrel
-
The major adverse effect of Clopidogrel is bleeding. The risk of bleeding increases when combined with other antiplatelet agents.
-
Compared to aspirin alone, Clopidogrel monotherapy causes less severe bleeding and less intracranial hemorrhage.
-
A higher loading dose of Clopidogrel is associated with increased bleeding.
-
A rare but serious side effect is thrombotic thrombocytopenic purpura (TTP).
-
The effectiveness of Clopidogrel can be diminished in individuals with certain genetic variations in the CYP2C19 enzyme, who are known as "poor metabolizers".
Clinical Development and Application
This compound/Lethis compound
-
This compound and its oral prodrug Lethis compound were investigated for the treatment of angina.
-
Clinical trials demonstrated potent and sustained inhibition of platelet aggregation.
-
However, the development of Lethis compound was discontinued in 2000 due to a lack of efficacy in later-stage clinical trials.
Clopidogrel
-
Clopidogrel is a widely used antiplatelet medication.
-
It is approved for managing unstable angina, non-ST-segment elevation myocardial infarction (NSTEMI), and ST-segment elevation myocardial infarction (STEMI).
-
It is also used for secondary prevention in patients with a recent history of myocardial infarction, stroke, or peripheral arterial disease.
-
Numerous clinical trials have established its efficacy, often in combination with aspirin (dual antiplatelet therapy - DAPT).
Summary and Conclusion
This compound and Clopidogrel represent two distinct strategies for inhibiting platelet aggregation. This compound, as a direct GP IIb/IIIa antagonist, offers a broad and potent inhibition of the final common pathway of aggregation. In contrast, Clopidogrel's targeted and irreversible inhibition of the P2Y12 receptor provides a more specific upstream blockade.
While early clinical data for this compound showed promising and profound platelet inhibition, its development was ultimately halted. Clopidogrel, despite its metabolic variability and bleeding risks, has become a cornerstone of antiplatelet therapy for a wide range of cardiovascular conditions.
This head-to-head comparison, based on available data, highlights the different pharmacological profiles that can inform future drug development efforts in the pursuit of more effective and safer antiplatelet agents. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers in this field.
References
Validating Fradafiban's Specificity for GPIIb/IIIa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fradafiban is a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. This guide provides a comparative analysis of this compound's performance against other established GPIIb/IIIa inhibitors, supported by available experimental data. The focus is on validating its specificity for the GPIIb/IIIa receptor, a critical attribute for therapeutic antiplatelet agents.
Comparative Analysis of GPIIb/IIIa Inhibitors
To objectively assess the efficacy of this compound, its inhibitory activity on platelet aggregation is compared with that of other well-known GPIIb/IIIa antagonists: Abciximab, a monoclonal antibody fragment; Tirofiban, a non-peptide small molecule; and Eptifibatide, a cyclic heptapeptide.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds in platelet aggregation assays induced by adenosine diphosphate (ADP). Lower IC50 values indicate higher potency.
| Compound | Agonist | IC50 (ADP-induced Platelet Aggregation) | Reference |
| This compound | ADP | 54 ng/mL | |
| Abciximab | ADP (20 µM) | 1.25-2.3 µg/mL | |
| Tirofiban | ADP (10 µM) | 75.9 ± 13.3 nM | |
| Eptifibatide | ADP (20 µM) | 0.11-0.22 µg/mL |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies, such as agonist concentration and the use of different anticoagulants.
While the provided data demonstrates this compound's potency in inhibiting platelet aggregation, a comprehensive validation of its specificity requires assessment of its binding affinity (Ki) or inhibitory activity (IC50) against other related integrin receptors, such as αvβ3 and α5β1. Despite extensive searches of publicly available literature, specific quantitative data on the cross-reactivity of this compound with other integrins could not be located. This represents a current limitation in the publicly accessible data for a complete specificity profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize GPIIb/IIIa inhibitors.
Platelet Aggregation Assay (ADP-induced)
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist like ADP.
Principle: Light transmission aggregometry (LTA) is the gold standard for measuring platelet aggregation. Platelet-rich plasma (PRP) is turbid. Upon addition of an agonist, platelets aggregate, causing the turbidity to decrease and light transmission to increase. The change in light transmission is proportional to the extent of aggregation.
Materials:
-
Freshly drawn human whole blood
-
3.2% Sodium Citrate (anticoagulant)
-
Adenosine Diphosphate (ADP) solution (e.g., 20 µM)
-
Phosphate Buffered Saline (PBS)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP and PPP Preparation:
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Assay Setup:
-
Pipette PRP into aggregometer cuvettes with stir bars.
-
Incubate the cuvettes at 37°C for at least 5 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Inhibition Measurement:
-
Add the test compound (this compound or comparator) at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Add the ADP agonist to initiate aggregation.
-
Record the aggregation for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to a vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Flow Cytometry for GPIIb/IIIa Receptor Occupancy
This method quantifies the binding of an inhibitor to the GPIIb/IIIa receptor on the platelet surface.
Principle: A fluorescently labeled antibody or ligand that binds to GPIIb/IIIa is used. The binding of an unlabeled inhibitor will compete with the fluorescent probe, leading to a decrease in fluorescence intensity, which can be measured by flow cytometry. This allows for the determination of receptor occupancy by the inhibitor.
Materials:
-
Freshly drawn human whole blood or PRP
-
Test inhibitor (this compound or comparator)
-
Fluorescently labeled anti-GPIIb/IIIa antibody (e.g., FITC-conjugated PAC-1, which binds to the activated receptor) or fluorescently labeled fibrinogen.
-
Platelet agonists (e.g., ADP)
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Sample Preparation: Prepare PRP as described in the platelet aggregation assay protocol.
-
Inhibitor Incubation: Incubate PRP with varying concentrations of the test inhibitor.
-
Platelet Activation: Add a platelet agonist (e.g., ADP) to activate the platelets and expose the high-affinity binding site of GPIIb/IIIa.
-
Fluorescent Labeling: Add the fluorescently labeled antibody or ligand and incubate in the dark.
-
Fixation: Fix the samples with a fixative solution to stabilize the platelets and the antibody binding.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the gated population.
-
-
Data Analysis:
-
Calculate the percentage of receptor occupancy based on the reduction in MFI in the presence of the inhibitor compared to the control.
-
Plot receptor occupancy against inhibitor concentration.
-
Radioligand Binding Assay for GPIIb/IIIa
This assay directly measures the binding affinity (Ki) of a compound to the GPIIb/IIIa receptor.
Principle: A radiolabeled ligand with known high affinity for GPIIb/IIIa is incubated with a source of the receptor (e.g., purified receptor or platelet membranes). The unlabeled test compound competes with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated.
Materials:
-
Purified human GPIIb/IIIa receptor or isolated platelet membranes
-
Radiolabeled ligand (e.g., [³H]-Tirofiban or [¹²⁵I]-Fibrinogen)
-
Test compound (this compound or comparator)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a multi-well plate, combine the purified receptor or platelet membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand).
-
Plot the specific binding against the concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
GPIIb/IIIa Signaling and Inhibition Pathway
Caption: Mechanism of platelet aggregation and its inhibition by this compound.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for determining the IC50 of a GPIIb/IIIa inhibitor.
Logical Relationship for Specificity Validation
Caption: Logical framework for validating the specificity of this compound.
Fradafiban: A Comparative Analysis of Integrin Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Fradafiban is a nonpeptide antagonist of the integrin receptor αIIbβ3, also known as glycoprotein IIb/IIIa.[1][2] Its primary mechanism of action involves the inhibition of this receptor, which is the final common pathway for platelet aggregation.[1][2] Developed for the treatment of angina, this compound's efficacy is attributed to its high affinity and selectivity for the αIIbβ3 integrin.[1] This guide provides a comparative analysis of this compound's interaction with its primary target and explores the available information regarding its cross-reactivity with other integrins.
Quantitative Analysis of this compound's Binding Affinity
Comprehensive searches for quantitative data on the cross-reactivity of this compound with a wide panel of integrins have yielded limited publicly available information. While its high selectivity for αIIbβ3 is frequently cited, specific inhibitory concentrations (IC50) or dissociation constants (Ki) for other integrins such as αvβ3, α5β1, or αLβ2 are not detailed in the reviewed literature.
The available binding affinity data for this compound's primary target is summarized in the table below.
| Integrin Subtype | Ligand | Binding Affinity (Kd) |
| αIIbβ3 (Glycoprotein IIb/IIIa) | This compound | 148 nM |
Note: The absence of broad-panel cross-reactivity data is a significant gap in the publicly accessible information for this compound. Such data is crucial for a comprehensive assessment of its off-target effects and overall selectivity profile.
Experimental Methodologies
Detailed experimental protocols for determining the binding affinity of this compound are not extensively described in the available literature. However, based on standard practices for assessing integrin-ligand interactions, the following methodologies are commonly employed:
Solid-Phase Binding Assays
This is a common method to determine the binding affinity and selectivity of integrin ligands.
Workflow:
Caption: Workflow for a competitive solid-phase integrin binding assay.
Protocol Details:
-
Plate Coating: Purified integrin receptors are diluted in a suitable buffer (e.g., Tris-HCl with Ca2+/Mg2+) and incubated in 96-well microtiter plates overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked by incubating with a solution of bovine serum albumin (BSA) for 1-2 hours at room temperature.
-
Competition Reaction: A constant concentration of a labeled natural ligand (e.g., [3H]-fibrinogen for αIIbβ3) is added to the wells along with a serial dilution of the test compound (this compound). The plate is incubated for a defined period (e.g., 2-4 hours) at room temperature to allow for competitive binding.
-
Washing: The wells are washed multiple times with a wash buffer to remove unbound reagents.
-
Detection: The amount of bound labeled ligand is quantified. For radiolabeled ligands, this is done using a scintillation counter. For fluorescently labeled ligands, a fluorescence plate reader is used.
-
Data Analysis: The concentration of this compound that inhibits 50% of the labeled ligand binding (IC50) is calculated using non-linear regression analysis.
Signaling Pathways
This compound, by targeting the αIIbβ3 integrin, primarily interferes with the "outside-in" and "inside-out" signaling pathways that are crucial for platelet aggregation.
Integrin αIIbβ3 Signaling in Platelet Aggregation
Integrin activation is a critical step in platelet aggregation. "Inside-out" signaling, initiated by platelet agonists like ADP or thrombin, leads to a conformational change in the αIIbβ3 receptor, increasing its affinity for ligands such as fibrinogen. Upon ligand binding, "outside-in" signaling occurs, leading to further platelet activation, spreading, and aggregation. This compound, as an antagonist, blocks the binding of fibrinogen to the activated αIIbβ3, thereby inhibiting these signaling cascades and preventing platelet aggregation.
Caption: this compound's role in inhibiting αIIbβ3 signaling.
References
A Comparative Analysis of Oral Lefradafiban and Intravenous GPIIb/IIIa Inhibitors in Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the investigational oral GPIIb/IIIa inhibitor, Lefradafiban, and established intravenous (IV) Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors. For the purpose of this analysis, data from clinical trials of the oral GPIIb/IIIa inhibitor orbofiban will be used as a surrogate for Lethis compound to ground the comparison in real-world experimental data. This document will objectively compare their performance, supported by experimental data, and detail the methodologies of key clinical trials.
Introduction
Glycoprotein IIb/IIIa receptor antagonists are potent antiplatelet agents that block the final common pathway of platelet aggregation. While intravenous GPIIb/IIIa inhibitors, such as tirofiban and eptifibatide, have demonstrated clinical benefit in acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI), the development of oral formulations has been met with challenges.[1][2] This guide aims to provide a comprehensive comparison of the pharmacological and clinical profiles of oral Lethis compound (represented by orbofiban) and intravenous GPIIb/IIIa inhibitors.
Mechanism of Action: The GPIIb/IIIa Signaling Pathway
The GPIIb/IIIa receptor, an integrin found on the surface of platelets, plays a crucial role in hemostasis and thrombosis.[3] Upon platelet activation by various agonists (e.g., thrombin, ADP, collagen), an "inside-out" signaling cascade triggers a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands such as fibrinogen and von Willebrand factor (vWF).[3][4] These ligands then bridge adjacent platelets, leading to aggregation and thrombus formation. Both oral and intravenous GPIIb/IIIa inhibitors competitively bind to this receptor, preventing the binding of fibrinogen and vWF, thereby inhibiting platelet aggregation.
References
Benchmarking Fradafiban's Antiplatelet Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiplatelet performance of Fradafiban against other established Glycoprotein (GP) IIb/IIIa inhibitors. Supported by experimental data, this document details the methodologies of key experiments and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this compound's profile.
This compound is a nonpeptide antagonist of the platelet GP IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation.[1][2] By blocking this receptor, this compound prevents the binding of fibrinogen, thereby inhibiting the formation of platelet aggregates that can lead to thrombotic events.[1][3] This guide benchmarks this compound's antiplatelet activity against three other commercially available GP IIb/IIIa inhibitors: Abciximab, Eptifibatide, and Tirofiban.
Comparative Antiplatelet Activity
The antiplatelet efficacy of GP IIb/IIIa inhibitors can be quantified through various in vitro and in vivo assays. Key parameters include the half-maximal inhibitory concentration (IC50) for platelet aggregation and the dissociation constant (Kd) for receptor binding affinity.
In Vitro Platelet Aggregation
The following table summarizes the available data on the inhibition of platelet aggregation induced by adenosine diphosphate (ADP). It is important to note that the data for this compound is presented as percentage inhibition at a specific concentration, while the data for the comparator drugs are presented as IC50 values from separate studies. Direct comparison should be made with caution due to variations in experimental conditions.
| Drug | Agonist | Concentration for Inhibition | % Inhibition / IC50 | Source |
| This compound | 20 µM ADP | 5 mg infused over 30 min | 100% | [4] |
| Abciximab | 20 µM ADP | - | 1.25-2.3 µg/ml | |
| Eptifibatide | 20 µM ADP | - | 0.11-0.22 µg/ml | |
| Tirofiban | - | - | ~37 nmol/L |
Glycoprotein IIb/IIIa Receptor Binding Affinity
The dissociation constant (Kd) is a measure of the affinity of a drug for its receptor. A lower Kd value indicates a higher binding affinity.
| Drug | Kd (nmol/L) | Source |
| This compound | 148 | Not directly cited in provided text |
| Abciximab | 5 | |
| Eptifibatide | 120 | |
| Tirofiban | 15 |
Experimental Protocols
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet function.
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes). The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
The antiplatelet agent (e.g., this compound) or vehicle control is added and incubated for a specified time.
-
A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation). The IC50 value is determined by testing a range of drug concentrations.
Bleeding Time Assay (Duke Method)
The bleeding time assay provides an in vivo measure of primary hemostasis, reflecting platelet function and vascular integrity. The Duke method is a commonly used technique.
Methodology:
-
Site Preparation: The earlobe is cleansed with an alcohol swab and allowed to dry.
-
Puncture: A sterile, standardized lancet is used to make a puncture of a specific depth (e.g., 3 mm) on the earlobe.
-
Timing: A stopwatch is started at the moment of the puncture.
-
Blotting: Every 30 seconds, a piece of filter paper is used to gently blot the drop of blood without touching the skin.
-
Endpoint: The time when bleeding ceases and no more blood is absorbed by the filter paper is recorded as the bleeding time.
-
Normal Range: The normal bleeding time by the Duke method is typically 1-5 minutes.
Flow Cytometry for Receptor Occupancy
Flow cytometry can be utilized to determine the percentage of GP IIb/IIIa receptors on platelets that are bound by an antagonist.
Principle: This technique uses fluorescently labeled antibodies or the drug itself to differentiate between occupied and unoccupied receptors on the platelet surface.
Methodology:
-
Blood Sample: A whole blood sample is collected.
-
Labeling:
-
To measure unoccupied receptors , a fluorescently labeled antibody that competes with the drug for binding to GP IIb/IIIa is added.
-
To measure total receptors , a fluorescently labeled antibody that binds to a different site on the GP IIb/IIIa receptor (non-competing) is used.
-
Alternatively, a fluorescently labeled version of the drug can be used to directly quantify binding.
-
-
Incubation: The sample is incubated with the fluorescent labels.
-
Flow Cytometric Analysis: The sample is run through a flow cytometer, which measures the fluorescence intensity of individual platelets.
-
Data Analysis: The percentage of receptor occupancy is calculated by comparing the fluorescence signals from treated and untreated samples, or by using the ratio of signals from competing and non-competing antibodies.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the GP IIb/IIIa signaling pathway and a typical experimental workflow for platelet aggregation analysis.
References
- 1. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Profound and sustained inhibition of platelet aggregation by this compound, a nonpeptide platelet glycoprotein IIb/IIIa antagonist, and its orally active prodrug, Lethis compound, in men [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of Fradafiban: A Comparative Analysis with Other Antithrombotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro potency of Fradafiban, a nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, relative to other established antithrombotic agents. The data presented is compiled from various preclinical and clinical studies to offer a comprehensive resource for researchers in the field of thrombosis and hemostasis.
Comparative In Vitro Potency of GPIIb/IIIa Antagonists
The following table summarizes the in vitro potency of this compound and other GPIIb/IIIa antagonists. It is crucial to note that the inhibitory concentrations are influenced by the specific experimental conditions, including the agonist used and its concentration. Therefore, direct comparisons of absolute values across different studies should be made with caution.
| Antithrombotic Agent | Target | Assay Type | Agonist | IC50 / Inhibitory Concentration | Source |
| This compound | GPIIb/IIIa | Platelet Aggregation (ex vivo) | 20 µmol/L ADP | 100% inhibition at 5 mg (infused over 30 min) | [1][2] |
| Platelet Aggregation (ex vivo) | 1.0 µg/mL Collagen | 100% inhibition at 5 mg (infused over 30 min) | [1][2] | ||
| Abciximab | GPIIb/IIIa | Platelet Aggregation | 20 µM ADP | IC50: 1.25-2.3 µg/mL | |
| Platelet Aggregation | 5 µg/mL Collagen | IC50: 2.3-3.8 µg/mL | |||
| Eptifibatide | GPIIb/IIIa | Platelet Aggregation | 20 µM ADP | IC50: 0.11-0.22 µg/mL | |
| Platelet Aggregation | 5 µg/mL Collagen | IC50: 0.28-0.34 µg/mL | |||
| Tirofiban | GPIIb/IIIa | Platelet Aggregation | ADP | IC50: ~70 ng/mL | [3] |
| Platelet Aggregation | Collagen | IC50: ~200 ng/mL |
Note: The data for this compound is presented as the dose achieving 100% inhibition from an ex vivo study, which differs from the standard in vitro IC50 values provided for the other agents. This highlights the potent antiplatelet activity of this compound.
Experimental Protocols
A standard method for assessing the in vitro potency of antiplatelet agents is Light Transmission Aggregometry (LTA) .
Principle of Light Transmission Aggregometry
LTA measures the aggregation of platelets in platelet-rich plasma (PRP) by detecting changes in light transmission. In a resting state, platelets in PRP form a cloudy suspension that scatters light, resulting in low light transmission. Upon the addition of a platelet agonist (e.g., ADP, collagen), platelets activate and aggregate, causing the PRP to become clearer and allowing more light to pass through to a photodetector. The extent of this increase in light transmission is proportional to the degree of platelet aggregation.
Detailed Methodology for LTA
-
Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any platelet-affecting medication for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The upper, straw-colored layer, which is rich in platelets, is carefully collected as PRP.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining blood cells. The supernatant is collected as PPP, which is used to set the 100% aggregation baseline (maximum light transmission).
-
Platelet Count Adjustment: The platelet count in the PRP is measured and, if necessary, adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.
-
The baseline light transmission is set using PRP (0% aggregation) and PPP (100% aggregation).
-
The test compound (e.g., this compound or other antithrombotic) at various concentrations or a vehicle control is added to the PRP and incubated for a specified period.
-
A platelet agonist (e.g., ADP or collagen) is added to initiate aggregation.
-
The change in light transmission is recorded over time (typically 5-10 minutes) as the platelets aggregate.
-
-
Data Analysis: The maximum platelet aggregation is determined for each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits 50% of the maximal platelet aggregation, is then calculated from the dose-response curve.
Signaling Pathways and Experimental Workflow
GPIIb/IIIa Receptor Signaling Pathway
The following diagram illustrates the central role of the GPIIb/IIIa receptor in the final common pathway of platelet aggregation and the mechanism of action of antagonists like this compound.
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
Experimental Workflow for Light Transmission Aggregometry
The diagram below outlines the key steps in determining the in vitro potency of an antithrombotic agent using LTA.
Caption: Workflow for Light Transmission Aggregometry (LTA).
References
- 1. ahajournals.org [ahajournals.org]
- 2. Profound and sustained inhibition of platelet aggregation by this compound, a nonpeptide platelet glycoprotein IIb/IIIa antagonist, and its orally active prodrug, Lethis compound, in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fradafiban and Other Glycoprotein IIb/IIIa Antagonists: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Fradafiban, a potent nonpeptide glycoprotein (GP) IIb/IIIa antagonist, with other key players in the same class: Abciximab, Eptifibatide, and Tirofiban. The data presented is intended to offer a clear, comparative overview to inform research and drug development efforts in the field of antiplatelet therapy.
Mechanism of Action: The Final Common Pathway of Platelet Aggregation
Glycoprotein IIb/IIIa receptor antagonists, including this compound, target the final common pathway of platelet aggregation.[1] The GP IIb/IIIa receptor, upon platelet activation, undergoes a conformational change that allows it to bind to fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet thrombus. By blocking this receptor, these antagonists prevent fibrinogen binding and, consequently, platelet aggregation, irrespective of the initial platelet agonist.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro efficacy of GP IIb/IIIa antagonists is primarily assessed by their ability to inhibit platelet aggregation and their binding affinity to the GP IIb/IIIa receptor.
| Drug | Assay Type | Agonist | Key Findings |
| This compound | Platelet Aggregation | 20 µM ADP | 100% inhibition with 5 mg infused over 30 minutes. |
| Platelet Aggregation | 1.0 µg/mL Collagen | 100% inhibition with 5 mg infused over 30 minutes. | |
| Platelet Aggregation | 10 µg/mL Collagen | 97±3% inhibition with 15 mg infused over 30 minutes. | |
| Abciximab | Cell Adhesion | - | IC50 values for inhibiting αvβ3 and GP IIb/IIIa–mediated cell adhesion approximate binding KD values.[2][3] |
| GP IIb/IIIa Receptor Blockade | - | A 0.25 mg/kg bolus achieves >80% receptor blockade.[4] | |
| Platelet Aggregation | 20 µM ADP | Almost abolished at 2 hours post 0.25 and 0.30 mg/kg bolus doses.[4] | |
| Eptifibatide | Platelet Aggregation | ADP | >80% inhibition of ADP-induced platelet aggregation ex vivo with a continuous infusion. |
| GP IIb/IIIa Receptor Binding | - | Competitively inhibits the KGD (lys-gly-asp) sequence binding site. | |
| Tirofiban | Platelet Aggregation | ADP | >90% inhibition within 10 minutes of a high-dose bolus. |
| Thrombin Generation | ADP | Progressively delayed the onset of thrombin generation at concentrations of 70-280 ng/mL. |
In Vivo Efficacy: Insights from Clinical and Preclinical Studies
The in vivo efficacy of these agents is evaluated in both preclinical animal models and human clinical trials, focusing on metrics such as fibrinogen receptor occupancy (FRO), inhibition of platelet aggregation, and clinical outcomes in patients with cardiovascular diseases.
| Drug | Study Type | Population | Dosing Regimen | Key Findings |
| Lethis compound (prodrug of this compound) | Phase II Clinical Trial | Patients with stable coronary artery disease undergoing angioplasty | 30, 45, and 60 mg three times daily for 48 hours | Median FRO levels of 71%, 85%, and 88%, respectively. Inhibition of platelet aggregation was closely related to FRO. |
| Abciximab | Clinical Trials (EPIC, EPILOG, CAPTURE) | Patients undergoing percutaneous coronary intervention | 0.25 mg/kg bolus followed by an infusion | Markedly reduces thrombotic events. Sustained benefits at 6 months and 3 years. |
| Preclinical (non-human primates) | - | 0.25 mg/kg bolus | Achieved at least 80% blockade of platelet receptors and fully inhibited platelet aggregation. | |
| Eptifibatide | Clinical Trial (IMPACT-II) | Patients undergoing PCI | 180 mcg/kg bolus followed by an infusion | Reduces ischemic events, especially in individuals with unstable angina. |
| Clinical Trial (PURSUIT) | Patients with non-ST-segment elevation acute coronary syndrome | - | Significant reduction in the incidence of death or myocardial infarction. | |
| Tirofiban | Clinical Trial (RESTORE) | Patients undergoing coronary angioplasty for acute coronary syndromes | 10 µg/kg bolus followed by a 36-hour infusion | Protects against early adverse cardiac events related to thrombotic closure. |
| Clinical Studies | Patients with non-ST elevation acute coronary syndrome | High-dose bolus regimen | Achieves >90% platelet aggregation inhibition within 10 minutes. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of the key assays used to evaluate the efficacy of GP IIb/IIIa antagonists.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Protocol Steps:
-
Blood Collection: Whole blood is collected from healthy, aspirin-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and PPP Preparation: The blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP). A portion of the remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which serves as a blank.
-
Aggregometer Calibration: The aggregometer is calibrated using PPP to set 100% aggregation and PRP to set 0% aggregation.
-
Incubation: A sample of PRP is placed in a cuvette with a stir bar and incubated at 37°C.
-
Addition of Antagonist: The GP IIb/IIIa antagonist of interest is added to the PRP at various concentrations and incubated for a specified time.
-
Addition of Agonist: A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.
-
Measurement: The change in light transmission is recorded over time as platelets aggregate.
-
Data Analysis: The extent of aggregation is quantified, and the inhibitory concentration (e.g., IC50) of the antagonist is determined.
Fibrinogen Receptor Occupancy (FRO) Assay by Flow Cytometry
This assay quantifies the percentage of GP IIb/IIIa receptors on the platelet surface that are bound by an antagonist.
Protocol Steps:
-
Sample Preparation: Whole blood or isolated platelets are incubated with the GP IIb/IIIa antagonist.
-
Staining for Total Receptors: To determine the total number of GP IIb/IIIa receptors, a non-competing, fluorescently labeled monoclonal antibody that binds to a different epitope than the antagonist is used.
-
Staining for Unoccupied Receptors: To determine the number of receptors not bound by the antagonist, a fluorescently labeled antibody that competes with the antagonist for the same binding site, or a fluorescently labeled version of the drug itself, is used.
-
Flow Cytometry: The samples are analyzed using a flow cytometer. The fluorescence intensity of the platelet population is measured for both total and unoccupied receptor staining.
-
Data Analysis: The percentage of receptor occupancy is calculated using the following formula: % Receptor Occupancy = [1 - (Unoccupied Receptors / Total Receptors)] x 100
Conclusion
This compound demonstrates potent in vitro and in vivo inhibition of platelet aggregation, comparable to other established GP IIb/IIIa antagonists. Its efficacy, as demonstrated through its orally active prodrug Lethis compound, highlights its potential for both acute and long-term antiplatelet therapy. The data presented in this guide, alongside the detailed experimental protocols, provides a valuable resource for the continued evaluation and development of novel anti-thrombotic agents. Further head-to-head clinical trials would be necessary to definitively establish the comparative clinical efficacy and safety of this compound against other GP IIb/IIIa inhibitors.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fradafiban for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemical waste is a critical aspect of ensuring a safe working environment and maintaining environmental compliance. For novel small molecule inhibitors like Fradafiban, a nonpeptide platelet glycoprotein IIb/IIIa antagonist, specific disposal protocols may not be readily available. However, by adhering to established best practices for the handling and disposal of hazardous chemical waste, laboratories can manage this compound waste safely and effectively. This guide provides a procedural framework for the operational use and disposal of this compound, grounded in general laboratory safety and chemical handling principles.
Waste Identification and Classification
The first and most crucial step in proper waste management is the accurate identification and classification of the waste stream. All laboratory personnel should treat waste chemicals, including solids, liquids, and containerized gases, as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[1] A chemical is considered waste once it is no longer intended for use.[1]
This compound Waste Characterization:
-
Solid Waste: This includes expired or unused pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab materials (e.g., weigh boats, pipette tips, centrifuge tubes) that have come into direct contact with the solid compound. Solid waste should be collected in a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: This category comprises stock solutions, working solutions, and any rinsate from cleaning contaminated glassware. The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[2] Subsequent rinses of containers that held acutely hazardous materials must also be collected.[3]
-
Contaminated Sharps: Needles, scalpels, and other sharps contaminated with this compound require disposal in an approved sharps container.
Segregation and Storage of this compound Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. Therefore, this compound waste should be stored separately from these substances.
Key Storage Practices:
-
Incompatible Wastes: Never store incompatible waste streams together. For instance, keep acidic and basic waste in separate secondary containment.
-
Designated Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation. These areas should be inspected weekly for any leaks.
-
Container Management: Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste. It is recommended to use plastic containers when possible.
This compound Disposal Procedures
Disposal of this compound and its associated waste must be conducted through your institution's EHS-approved hazardous waste management program. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
Waste Collection:
-
Solid Waste: Collect all solid this compound waste in a designated, leak-proof container lined with a plastic bag.
-
Liquid Waste: Pour liquid waste into a compatible, leak-proof container. Do not overfill the container; leave adequate headspace.
-
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (i.e., "this compound"), and the date when the first waste was added.
-
Storage: Store the labeled waste containers in your designated SAA, ensuring they are properly segregated from incompatible materials.
-
Request for Pickup: Follow your institution's specific procedures to request a pickup of the hazardous waste by the EHS department.
Disposal of Empty Containers:
A chemical container is generally considered "empty" when all contents have been removed by normal means and no more than a minimal residue remains.
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous waste.
-
For containers that held acutely hazardous "P-list" chemicals, triple rinsing is required, and all rinsate must be collected as hazardous waste.
-
After proper rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.
| Parameter | Guideline | Citation |
| pH for Drain Disposal | Between 5.5 and 10.5 (for approved substances only) | |
| Storage Limit in SAA | Up to 12 months (as long as accumulation limits are not exceeded) | |
| SAA Accumulation Limits | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | |
| Empty Container Residue | Minimal residue remaining after normal removal of contents |
Experimental Protocols
As this compound is a research chemical, specific experimental protocols for its use will vary. However, the preparation of stock and working solutions is a common procedure.
Preparation of this compound Stock Solution (Example):
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at the recommended temperature.
Note: All materials that come into contact with this compound during this process, including pipette tips, tubes, and gloves, must be disposed of as solid hazardous waste.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for detailed protocols and requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Fradafiban
For Immediate Implementation: This document provides essential safety protocols and logistical guidance for laboratory personnel handling Fradafiban. Adherence to these procedures is critical to ensure a safe research environment and prevent accidental exposure.
This compound, a nonpeptide platelet glycoprotein IIb/IIIa antagonist, requires careful handling due to its potent biological activity.[1] This guide outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and proper disposal methods.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. This is based on standard laboratory safety practices for potent compounds and information available in material safety data sheets for similar chemicals.
| Protection Type | Specific Equipment | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | To prevent inhalation of airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for researchers.
Caption: A simplified workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Review the Material Safety Data Sheet (MSDS) before commencing any new procedure.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Don all required PPE as specified in the table above before entering the designated handling area.
-
Handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, forceps) to manipulate the compound.
-
-
Decontamination:
-
After handling, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Carefully remove and dispose of gloves in the designated waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, wipes, and containers, must be segregated as chemical waste.
-
Disposal Containers: Use clearly labeled, sealed containers for all this compound waste.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Mechanism of Action: GP IIb/IIIa Inhibition
This compound functions by antagonizing the glycoprotein IIb/IIIa receptor on platelets.[1] This receptor plays a crucial role in the final common pathway of platelet aggregation. The diagram below illustrates this inhibitory action.
Caption: this compound blocks fibrinogen binding to the GP IIb/IIIa receptor, inhibiting platelet aggregation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
